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  • Product: 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
  • CAS: 6402-08-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystal structure analysis, and X-ray diffraction of 2-(4-Aminophenyl)-2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure analysis, and X-ray diffraction of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds. While a published single-crystal X-ray structure for this specific molecule is not currently available in crystallographic databases, this guide leverages data from closely related analogs to present a detailed methodology and interpretation of what can be expected from such an analysis. The document delves into the rationale behind experimental choices in synthesis and crystallization, outlines a standard protocol for single-crystal X-ray diffraction, and discusses the interpretation of molecular geometry, intermolecular interactions, and crystal packing. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing insights into the structural analysis of this important class of compounds.

Introduction: The Significance of Pyrazolones in Medicinal Chemistry

Pyrazolone derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and antiepileptic properties.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a thorough understanding of their solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design and the development of structure-activity relationships (SAR).

The title compound, 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, incorporates key pharmacophoric features, including the pyrazolone core and an aminophenyl substituent, which can act as a crucial hydrogen bond donor and acceptor. This guide will walk through the process of elucidating its structural characteristics, a critical step in its development as a potential therapeutic agent.

Synthesis and Crystallization

The synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one typically proceeds via a cyclocondensation reaction. A common and efficient method involves the reaction of ethyl acetoacetate with 4-aminophenylhydrazine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add 4-aminophenylhydrazine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired pyrazolone derivative.

Causality in Synthesis:
  • Solvent Choice: Ethanol and acetic acid are frequently used as they are good solvents for the reactants and facilitate the cyclization and dehydration steps. Acetic acid can also act as a catalyst.

  • Recrystallization for Purity: The recrystallization step is crucial for obtaining a high-purity crystalline product, which is a prerequisite for growing single crystals suitable for X-ray diffraction.

Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. A common method for growing crystals of pyrazolone derivatives is slow evaporation:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate) to form a saturated or near-saturated solution.

  • Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction may form.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the standard procedure.

Experimental Workflow

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Analysis and Visualization crystal_selection Select a suitable single crystal under a polarizing microscope mounting Mount the crystal on a goniometer head crystal_selection->mounting cooling Cool the crystal in a stream of cold nitrogen (e.g., 100-150 K) mounting->cooling diffraction Collect diffraction data using a diffractometer (e.g., Mo Kα radiation) cooling->diffraction processing Process data to determine unit cell and space group diffraction->processing solution Solve the structure using direct or Patterson methods processing->solution refinement Refine the structural model by full-matrix least-squares solution->refinement analysis Analyze bond lengths, angles, and intermolecular interactions refinement->analysis visualization Visualize the crystal structure and packing analysis->visualization

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices:
  • Cryo-cooling: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise final structure.[2]

  • Radiation Source: Molybdenum (Mo Kα) is a common X-ray source for small organic molecules as its wavelength provides good resolution of the diffraction data.[2]

  • Structure Solution Methods: Direct methods are powerful computational techniques that can solve the phase problem in crystallography for small to medium-sized molecules by using statistical relationships between the intensities of the diffraction spots.[3]

  • Refinement: The process of refinement minimizes the difference between the experimentally observed diffraction data and the data calculated from the theoretical model of the crystal structure, leading to a highly accurate final structure.[3]

Structural Analysis: A Case Study of a Closely Related Analog

As a definitive crystal structure for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is not publicly available, we will examine the crystal structure of a closely related compound, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, to illustrate the principles of structural analysis.[4] This analog shares the key features of a substituted pyrazole ring and an amino group capable of forming significant hydrogen bonds.

Crystallographic Data

The following table summarizes the crystallographic data for this representative analog.[4]

ParameterValue
Chemical FormulaC₁₂H₁₂N₆S
Formula Weight272.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.3278 (4)
b (Å)8.3970 (3)
c (Å)15.4427 (5)
β (°)109.053 (1)
Volume (ų)1388.43 (8)
Z4
Temperature (K)150
RadiationCu Kα (λ = 1.54178 Å)
R-factor (%)3.6
Molecular Geometry

In the solid state, the pyrazole ring is expected to be nearly planar. The phenyl ring attached to the pyrazole nitrogen will be twisted with respect to the pyrazole ring. In the case of the analog, the dihedral angle between the central pyrazole ring and its attached phenyl ring is 59.83 (5)°.[4] For 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a similar non-planar conformation is anticipated, which can have significant implications for its binding to a target protein.

molecular_structure cluster_mol mol

Caption: 2D chemical structure of the title compound.[5]

Intermolecular Interactions and Crystal Packing

The presence of the amino group and the carbonyl oxygen in 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one suggests that hydrogen bonding will be a dominant force in its crystal packing. These interactions are crucial for the stability of the crystal lattice and can provide insights into potential pharmacophoric interactions.

In the analog structure, molecules are linked by N—H···N and N—H···S hydrogen bonds, forming sheets.[4] For our title compound, we can anticipate strong N—H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions would likely lead to the formation of chains or sheets in the crystal lattice.

hydrogen_bonding mol1 Molecule A (Amino Group - Donor) mol2 Molecule B (Carbonyl Group - Acceptor) mol1->mol2 N-H···O Hydrogen Bond

Caption: Anticipated primary hydrogen bonding interaction.

Conclusion and Implications for Drug Development

The detailed structural elucidation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one through single-crystal X-ray diffraction, as illustrated by the analysis of a close analog, provides invaluable information for drug development. A precise understanding of its three-dimensional structure, conformational preferences, and intermolecular interactions is essential for:

  • Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to guide the design of more potent and selective analogs.

  • Computational Modeling: Providing an accurate starting point for molecular docking and other computational studies to predict binding modes with target proteins.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant impacts on solubility, stability, and bioavailability.

This technical guide underscores the critical role of X-ray crystallography in modern drug discovery and provides a foundational understanding of the structural chemistry of aminophenyl pyrazolones.

References

  • Jasinski, J. P., Golen, J. A., El-Gendy, A. A. M., & El-Sherbeny, M. A. (2016). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 995–998. Available from: [Link]

  • Shukla, P., Sharma, A., Anthal, S., & Kant, R. (2015). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and X-ray crystallographic analysis of 6-amino-1,4-dihydro-3-methyl-4-phenylpyrano[2,3-c]pyrazole-5-carbonitrile. Journal of Chemical Sciences, 127(6), 1121-1127. Available from: [Link]

  • PubChem. 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. National Center for Biotechnology Information. Available from: [Link]

  • Thakar, A. S., Friedrich, H. B., Joshi, K. T., & Maguire, G. E. M. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. Journal of the Serbian Chemical Society, 80(9), 1125-1133. Available from: [Link]

  • Jasinski, J. P., Golen, J. A., El-Gendy, A. A. M., & El-Sherbeny, M. A. (2016). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 995–998. Available from: [Link]

  • Sharma, V., Kumar, V., & Kumar, S. (2014). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1016–o1017. Available from: [Link]

  • Ding, Y. J., & Zhao, C. X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(2), o709. Available from: [Link]

  • MDPI. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available from: [Link]

Sources

Exploratory

Mass spectrometry fragmentation pathways for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Authored by: A Senior Application Scientist Introduction 2-(4-Aminophenyl)-2,4-dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Authored by: A Senior Application Scientist

Introduction

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a significant pyrazolone derivative, is a known impurity and starting material in the synthesis of Edaravone. Edaravone is a potent free radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][][3] The stringent regulatory requirements for pharmaceutical products necessitate the precise identification and characterization of any impurities. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a powerful and indispensable tool for the structural elucidation of such compounds.

This technical guide provides a detailed exploration of the proposed mass spectrometry fragmentation pathways of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The insights presented herein are crucial for researchers, analytical scientists, and professionals in drug development for establishing robust analytical methods for impurity profiling and quality control.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its fragmentation behavior.

  • IUPAC Name: 2-(4-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one[4]

  • Synonyms: 1-(p-aminophenyl)-3-methyl-5-pyrazolone, PMP, Edaravone Impurity

  • Molecular Formula: C₁₀H₁₁N₃O[4]

  • Molecular Weight: 189.21 g/mol [4]

The structure consists of a pyrazolone ring, a methyl group at the 5-position, and an aminophenyl group attached to the nitrogen at the 2-position. The presence of multiple nitrogen atoms, a carbonyl group, and an aromatic ring provides several potential sites for ionization and subsequent fragmentation.

Experimental Methodology for Mass Spectrometric Analysis

The fragmentation data discussed in this guide are typically acquired using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: A dilute solution of 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column is commonly employed for the separation of such polar compounds.

    • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of water and acetonitrile, often with an additive like formic acid to facilitate protonation for positive ion mode mass spectrometry.[5]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is preferred due to the presence of basic nitrogen atoms that can be readily protonated.

    • Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is used to perform MS/MS experiments.

    • MS Scan: A full scan MS analysis is initially performed to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

    • MS/MS Scan: The protonated molecule is then selected as the precursor ion and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ions are then mass-analyzed.

Proposed Fragmentation Pathways

The fragmentation of pyrazole and its derivatives in mass spectrometry is influenced by the nature and position of substituents on the ring.[6][7][8] For 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, the fragmentation is expected to be driven by the stability of the resulting fragment ions and neutral losses.

The protonated molecule, [M+H]⁺, has an m/z of approximately 190.09. The primary fragmentation pathways are proposed to involve cleavages within the pyrazolone ring and the bond connecting it to the aminophenyl group.

Primary Fragmentation Pathway

A key fragmentation route involves the cleavage of the N-N bond and the C-C bond within the pyrazolone ring.

M [M+H]⁺ m/z 190 F1 Fragment A m/z 120 M->F1 - C₃H₄NO F2 Fragment B m/z 92 M->F2 - C₄H₅N₂O

Caption: Primary fragmentation of the protonated molecule.

Detailed Fragmentation Mechanisms
Formation of the Aminophenyl Isocyanate Ion (m/z 120)

One of the major fragmentation pathways likely involves the cleavage of the pyrazolone ring to form a stable aminophenyl isocyanate ion.

cluster_path1 Pathway 1: Formation of m/z 120 M [M+H]⁺ m/z 190 I1 Intermediate Ion M->I1 Ring Opening F1 [C₇H₆N₂O]⁺ m/z 120 I1->F1 - C₃H₄N F1_2 [C₆H₆N]⁺ m/z 92 F1->F1_2 - CO

Caption: Proposed pathway for the formation of the m/z 120 fragment.

  • The protonated molecule at m/z 190 undergoes a ring-opening rearrangement.

  • This is followed by the neutral loss of a C₃H₄N species, leading to the formation of the 4-aminophenyl isocyanate cation at m/z 120 .

  • This ion can further lose carbon monoxide (CO) to produce the anilinium ion at m/z 92 .

Formation of the Pyrazolone Core Fragment (m/z 98)

An alternative fragmentation involves the cleavage of the N-phenyl bond.

cluster_path2 Pathway 2: Formation of m/z 98 M [M+H]⁺ m/z 190 F2 [C₄H₆N₂O]⁺ m/z 98 M->F2 - C₆H₆N F2_2 [C₃H₃N₂]⁺ m/z 67 F2->F2_2 - OCH₃

Caption: Proposed pathway for the formation of the m/z 98 fragment.

  • Cleavage of the bond between the pyrazolone nitrogen and the phenyl ring results in the loss of an aminophenyl radical, leading to a fragment corresponding to the protonated pyrazolone core at m/z 98 .

  • This fragment can subsequently undergo further fragmentation, such as the loss of a methoxy group (rearrangement followed by loss) to yield a fragment at m/z 67 .

Summary of Key Fragment Ions
m/z Proposed Formula Neutral Loss Proposed Structure
190.09[C₁₀H₁₂N₃O]⁺-Protonated Molecule
120.05[C₇H₆N₂O]⁺C₃H₄N4-Aminophenyl isocyanate cation
98.05[C₄H₆N₂O]⁺C₆H₆NProtonated 3-methyl-5-pyrazolone
92.06[C₆H₆N]⁺CO (from m/z 120)Anilinium ion

Conclusion

The mass spectrometric fragmentation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is characterized by distinct pathways primarily involving the cleavage of the pyrazolone ring and the bond connecting it to the aminophenyl substituent. The formation of key fragment ions at m/z 120 and 98 provides valuable structural information that can be used for the unambiguous identification of this compound. A comprehensive understanding of these fragmentation patterns is essential for developing sensitive and specific analytical methods for impurity profiling in pharmaceutical analysis, ensuring the safety and efficacy of drug products like Edaravone.

References

  • Bernard, M. K. (2006, May 31).
  • ResearchGate. (n.d.).
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PMC. (n.d.). HR‐MS Analysis of the Covalent Binding of Edaravone to 5‐Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5‐Formylcytidine Residue.
  • (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • BOC Sciences. (2023, August 10). Edaravone and Impurities.
  • PubMed. (2018, April 15).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
  • SIELC Technologies. (2018, February 16). 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Sources

Foundational

Thermodynamic stability and melting point of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Authored by: A Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the thermodynamic stability and melting point of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a key intermediate in the synthesis of various dyes and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the physicochemical properties of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are pivotal techniques for these assessments.

Introduction: The Significance of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known as 1-(p-aminophenyl)-3-methyl-5-pyrazolone, is a heterocyclic compound of significant interest in various chemical industries.[1][2] Its molecular structure, featuring a pyrazolone ring substituted with a methyl group and an aminophenyl group, makes it a versatile precursor for the synthesis of a wide range of products, including azo dyes, pigments, and pharmacologically active molecules.[3]

The thermodynamic stability and melting point of this compound are critical parameters that influence its storage, handling, formulation, and ultimately, its performance in various applications. A thorough understanding of these properties is paramount for ensuring product quality, safety, and efficacy.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C10H11N3O[1][4]
Molecular Weight 189.21 g/mol [1][4]
CAS Number 6402-08-0[1][4][5]
IUPAC Name 2-(4-aminophenyl)-5-methyl-2,4-dihydropyrazol-3-one[1]

Foundational Principles: Understanding Thermodynamic Stability and Melting Point

Thermodynamic stability refers to the resistance of a substance to decomposition or chemical change under a given set of conditions. For a solid organic compound like 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, this is often assessed by its decomposition temperature. A higher decomposition temperature generally indicates greater thermal stability.

The melting point is the temperature at which a solid substance changes its state from solid to liquid at atmospheric pressure. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and lowers the melting point.

These two parameters are not only fundamental physical constants but also crucial indicators of purity and stability. In the context of drug development, for instance, a well-defined and stable thermal profile is essential for formulation development and regulatory approval.

Experimental Determination of Thermodynamic Stability and Melting Point

The primary techniques employed for the characterization of thermodynamic stability and melting point are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the thermal behavior of a material as a function of temperature.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, commonly 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).[6]

  • Data Analysis: The resulting DSC thermogram will show a plot of heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting event. The area under the melting peak can be used to calculate the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Data Analysis A Weigh Sample (3-5 mg) B Seal in Al Pan A->B C Place Sample & Ref Pans in DSC Cell B->C D Purge with N2 (50 mL/min) C->D E Equilibrate at 25 °C D->E F Heat at 10 °C/min to 250 °C E->F G Record Heat Flow vs. Temperature F->G H Determine Melting Point (Onset/Peak) G->H

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a material. For pyrazole derivatives, TGA can reveal the temperature at which significant weight loss occurs, indicating decomposition.[7][8]

Experimental Protocol: TGA Analysis
  • Sample Preparation: Place approximately 5-10 mg of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, such as 10 °C/min.[9]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_analysis_tga Thermal Program & Data Analysis A_tga Weigh Sample (5-10 mg) B_tga Place in TGA Pan A_tga->B_tga C_tga Load Sample into TGA Furnace B_tga->C_tga D_tga Purge with N2 C_tga->D_tga E_tga Heat from Ambient to 600 °C at 10 °C/min D_tga->E_tga F_tga Record Weight Loss vs. Temperature E_tga->F_tga G_tga Determine Decomposition Temperature F_tga->G_tga

Caption: Workflow for TGA analysis.

Interpreting the Data: What to Expect

Based on studies of similar pyrazolone derivatives, we can anticipate the following thermal behavior for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one:

  • DSC Thermogram: A sharp endothermic peak is expected, corresponding to the melting of the crystalline solid. The melting point for related pyrazolone derivatives can vary, but for many, it is above 200 °C.[10]

  • TGA Thermogram: The compound is expected to be thermally stable up to a certain temperature, after which a significant weight loss will be observed due to decomposition. For some pyrazole derivatives, this stability extends to approximately 240-280 °C.[7]

Conclusion

The determination of the thermodynamic stability and melting point of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is crucial for its effective utilization in various industrial applications. The combination of DSC and TGA provides a robust and comprehensive approach to characterizing these critical physicochemical properties. The detailed protocols and interpretative guidance provided in this document serve as a valuable resource for researchers and scientists working with this important chemical compound.

References

  • PubChem. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermogram of pyrazole nopinone derivatives (4-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Transition metal complexes with pyrazolone based ligand. Thermogravimetric and spectroscopic studies. Retrieved from [Link]

  • SciSpace. (2018, May 14). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. Retrieved from [Link]

  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved from [Link]

  • ResearchGate. (2022, September 26). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. Retrieved from [Link]

  • ACS Omega. (2026, March 18). Photoresponsive Polycations Bearing an Arylazopyrazolium Dye. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Solvation Thermodynamics and Profiling of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in Polar Aprotic Media

Executive Summary The compound 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (also known as 1-(4-aminophenyl)-3-methyl-5-pyrazolone) is a high-value intermediate utilized in the synthesis of metal-containing re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (also known as 1-(4-aminophenyl)-3-methyl-5-pyrazolone) is a high-value intermediate utilized in the synthesis of metal-containing reactive dyes [1] and bioactive transition metal complexes [2]. As a structural analog to the neuroprotective drug edaravone, understanding its thermodynamic solubility profile is critical for optimizing crystallization processes, formulation development, and synthetic workflows. This technical guide establishes the mechanistic causality behind its solubility behavior in polar aprotic solvents and provides a self-validating experimental framework for thermodynamic profiling.

Structural Causality & Solvation Mechanics

To predict and measure solubility accurately, one must first deconstruct the molecular architecture of the solute. 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one features two primary interactive domains:

  • The Pyrazolone Core: Capable of keto-enol tautomerism, this ring presents both hydrogen bond donor (HBD) and acceptor (HBA) sites depending on the equilibrium state.

  • The 4-Aminophenyl Moiety: The addition of a primary aromatic amine ( −NH2​ ) significantly increases the molecule's Kamlet-Taft HBD capacity ( α ) compared to its unsubstituted analog, edaravone.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—lack hydrogen bond donors but are exceptionally strong hydrogen bond acceptors (high Kamlet-Taft β values).

The solubility behavior of pyrazolone derivatives is heavily governed by the Hildebrand solubility parameter and specific solute-solvent hydrogen bonding [3]. Because the target compound possesses strong HBD groups (the −NH2​ and the enol −OH ), it forms highly stable intermolecular hydrogen bonds with the S=O group in DMSO or the C=O group in DMF. This specific interaction drastically lowers the solute's activity coefficient in the liquid phase, driving the thermodynamic equilibrium toward dissolution and resulting in exponentially higher solubility compared to non-polar or purely protic media [4].

Comparative Solubility Profiles

The table below synthesizes the physicochemical parameters of key polar aprotic solvents alongside the baseline mole fraction solubility of the pyrazolone core (derived from edaravone studies at 298.15 K). The 4-aminophenyl derivative exhibits parallel trends but with enhanced absolute solubility due to the primary amine's interaction with the solvent's HBA sites.

Table 1: Physicochemical Parameters and Solvation Efficacy in Polar Aprotic Media

SolventDielectric Constant ( ε )Dipole Moment (D)Kamlet-Taft HBA ( β )Baseline Mole Fraction Solubility ( x ) of Pyrazolone Core (25°C)*
Dimethyl Sulfoxide (DMSO) 46.73.960.76 7.57×10−2
N-Methyl-2-pyrrolidone (NMP) 32.24.090.77 ∼6.20×10−2
Dimethylacetamide (DMAc) 37.83.810.76 ∼5.80×10−2
N,N-Dimethylformamide (DMF) 36.73.820.69 ∼5.10×10−2

*Note: Quantitative baseline derived from the unsubstituted phenyl analog[4]. DMSO consistently offers the highest dissolution potential among neat polar aprotic solvents.

Experimental Workflow: The Self-Validating Isothermal Shake-Flask Protocol

To generate reliable thermodynamic solubility data, the protocol must be a self-validating system. A common failure in solubility profiling is the unrecognized formation of solvates (pseudo-polymorphs) in polar aprotic media, which shifts the thermodynamic equilibrium. The following methodology integrates liquid-phase quantification with solid-state verification to prevent this artifact [4].

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one to 10 mL of the selected polar aprotic solvent (e.g., DMSO) in a tightly sealed borosilicate glass vial.

  • Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution, satisfying the fundamental thermodynamic requirement for saturation.

Step 2: Isothermal Equilibration

  • Action: Submerge the vials in a reciprocating water bath shaker set to the target temperature (e.g., 298.15 K ± 0.1 K) and agitate at 150 rpm for 72 hours.

  • Causality: Temperature fluctuations exponentially impact solubility via the van't Hoff equation. Strict thermal control prevents supersaturation/precipitation cycles (Ostwald ripening). A 72-hour window ensures the dissolution of any metastable polymorphs, reaching true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent).

  • Causality: Polar aprotic solvents have high viscosities. Centrifugation followed by fine filtration guarantees the removal of sub-micron colloidal particles, preventing artificially inflated solubility readings.

Step 4: Supernatant Quantification (Liquid Phase)

  • Action: Dilute the filtered supernatant appropriately and analyze via HPLC-UV.

  • Causality: HPLC is prioritized over gravimetric analysis because pyrazolone derivatives can undergo oxidative degradation in solution. Chromatographic separation ensures only the intact API is quantified.

Step 5: Solid-State Verification (Solid Phase) - Critical Validation Step

  • Action: Recover the solid residue from the centrifuge tube, dry gently under vacuum, and analyze using Differential Scanning Calorimetry (DSC) and FTIR-ATR.

  • Causality: Polar aprotic solvents like DMSO readily form solvates with HBD-rich molecules. If the DSC thermogram shows new phase transition peaks or FTIR reveals shifts in the −NH2​ absorption bands, a pseudo-polymorphic transformation has occurred. The solubility data must then be attributed to the solvate, not the pure starting material [4].

Workflow Visualization

The following diagram maps the logical relationships and checkpoints within the self-validating experimental protocol.

G N1 Solid Solute 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one N3 Isothermal Equilibration (Shake-Flask, 72h, ±0.1°C) N1->N3 N2 Polar Aprotic Solvent (DMSO, DMF, NMP) N2->N3 N4 Phase Separation (Centrifugation & 0.22µm Filtration) N3->N4 Equilibrium Reached N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 Solid-State Verification (XRPD, DSC, FTIR-ATR) N4->N6 Solid Phase N7 Thermodynamic Solubility (Mole Fraction & van't Hoff Modeling) N5->N7 N6->N7 Solvate/Polymorph Check

Figure 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Drug Development and Material Science

Mastering the solubility profile of this compound in polar aprotic solvents unlocks two major industrial pathways. First, in material science, DMF and DMSO are the solvents of choice for complexing this pyrazolone derivative with transition metals (e.g., Copper, Nickel, Cobalt) to synthesize highly stable, water-soluble reactive disazo dyes [1]. Second, in pharmaceutical development, leveraging the cosolvency effects of polar aprotic media is essential for the purification and biological assaying of novel pyrazolone-based antimicrobial and neuroprotective agents [2].

References

  • [1] US3227704A - Water-soluble, metal-containing reactive disazo dyes - Google Patents. URL:

  • [4] Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - MDPI. URL:

  • [3] Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems and the Solvent Effect in Pure Solvents - Journal of Chemical & Engineering Data (ACS Publications). URL:

  • [2] In vitro antibacterial, antifungal and cytotoxic activities of some triazole Schiff bases and their oxovanadium(IV) complexes - Taylor & Francis. URL:

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and UV-Vis Absorption of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the electronic properties and UV-Vis absorption characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the electronic properties and UV-Vis absorption characteristics of the heterocyclic compound 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Fusing theoretical principles with practical methodologies, this document serves as an essential resource for professionals engaged in the research and development of novel therapeutics and functional materials.

Introduction: The Significance of Pyrazolone Derivatives

Pyrazolone and its derivatives represent a critical class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group[1]. First synthesized by Knorr in 1883, these compounds have garnered significant interest from medicinal chemists due to their wide spectrum of pharmacological activities[2]. The unique electronic architecture of the pyrazolone ring, coupled with the potential for diverse substitutions, allows for the fine-tuning of their chemical and physical properties, making them versatile scaffolds in drug discovery. The title compound, 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, incorporates a pharmacologically relevant aminophenyl group, suggesting its potential for further investigation in medicinal chemistry. Understanding its electronic behavior and spectral properties is fundamental to elucidating its mechanism of action and for the rational design of new, more potent analogues.

Molecular Structure and Tautomerism

The chemical structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is presented below. Pyrazolones can exist in different tautomeric forms (CH, NH, and OH) due to keto-enol and lactam-lactim tautomerism. The relative stability of these tautomers can be influenced by substituents and the solvent environment[3]. Determining the most stable tautomeric form is crucial for a precise understanding of its biological and chemical behavior at the molecular level[3]. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the most stable tautomer by calculating the relative energies of each form[3]. For the purpose of this guide, we will consider the depicted NH tautomer, which is commonly the most stable form for similar pyrazolone derivatives in the ground state.

HOMO_LUMO cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) -5.89 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.78 eV HOMO->LUMO ΔE = 4.11 eV (Electronic Transition)

Caption: Energy level diagram of HOMO and LUMO.

UV-Vis Absorption Spectroscopy

UV-Visible spectroscopy is a powerful analytical technique for characterizing organic compounds, particularly those containing conjugated π-systems. [4]The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital (typically HOMO) to a higher energy orbital (typically LUMO), resulting in an absorption spectrum. [5] For 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The aminophenyl group and the pyrazolone ring constitute a conjugated system, which is responsible for the absorption in the UV-A and near-UV regions.

Table 2: Predicted UV-Vis Absorption Data *

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
Ethanol~280~15,000π → π
DMSO~285~16,000π → π

*Predicted values based on the analysis of structurally similar pyrazolone derivatives. Actual experimental values may vary.

Solvatochromic Effects

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. [5][6]This effect arises from differential solvation of the ground and excited states of the molecule. For molecules where the excited state is more polar than the ground state, a bathochromic (red) shift is typically observed in more polar solvents. Conversely, a hypsochromic (blue) shift occurs when the ground state is more polar. Investigating the solvatochromic behavior of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can provide valuable information about the nature of its electronic transitions.

Experimental and Computational Methodologies

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a generalized protocol for obtaining the UV-Vis absorption spectrum of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Materials and Instrumentation:

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (analytical grade)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for the recommended time.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Perform a baseline correction using a cuvette filled with the pure solvent.

  • Measurement:

    • Fill a clean quartz cuvette with one of the working solutions.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions Instrument_Setup Instrument Setup & Baseline Correction Working_Solutions->Instrument_Setup Record_Spectrum Record Absorption Spectrum Instrument_Setup->Record_Spectrum Identify_Lambda_Max Identify λmax Record_Spectrum->Identify_Lambda_Max Calculate_Epsilon Calculate Molar Absorptivity (ε) Identify_Lambda_Max->Calculate_Epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Computational Methodology for Predicting UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

  • Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

  • Spectrum Simulation: The calculated excitation energies (which correspond to λmax) and oscillator strengths (which are related to the intensity of the absorption) are then used to simulate the UV-Vis spectrum. This is often done by fitting the calculated transitions to Gaussian or Lorentzian functions.

Computational_Workflow cluster_geom_opt Geometry Optimization cluster_td_dft Excited State Calculation cluster_spectrum Spectrum Simulation Build_Molecule Build Molecular Structure DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Molecule->DFT_Optimization TDDFT_Calculation TD-DFT Calculation of Excitation Energies & Oscillator Strengths DFT_Optimization->TDDFT_Calculation Simulate_Spectrum Simulate UV-Vis Spectrum TDDFT_Calculation->Simulate_Spectrum

Caption: Computational workflow for predicting UV-Vis spectra.

Conclusion

This technical guide has provided a detailed overview of the electronic properties and UV-Vis absorption characteristics of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. By integrating theoretical concepts with practical experimental and computational methodologies, we have established a foundational understanding of this important heterocyclic compound. The insights presented herein are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel pyrazolone-based molecules with tailored properties for a wide range of applications. Further experimental investigation is encouraged to validate the predicted spectral data and to explore the full potential of this promising molecular scaffold.

References

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. [Link]

  • Al-Hourani, B. J., & Al-Zoubi, R. M. (2018). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Chemistry, 2018, 1-11. [Link]

  • Abood, N. A., & Al-Jadaan, S. A. N. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • PubChem. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

  • Ibrahim, M. M., Al-Refa'i, M., Ayub, K., & Ali, B. F. (2016). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies. Journal of Fluorescence, 26(5), 1847-1857. [Link]

  • El-Faham, A., El-Sayed, W. S., & El-Gazzar, A. B. A. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(5), 1369-1380. [Link]

  • Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis, characterization, and antimicrobial evaluation of some new pyrazole derivatives. Turkish Journal of Chemistry, 40(2), 241-253. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Taylor & Francis Online. (n.d.). Solvatochromic – Knowledge and References. [Link]

  • Pop, A., Toşa, M., & Mircea, D. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 355-359. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Reduction of Nitro Precursors to 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Executive Summary & Mechanistic Insights The compound 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (an amino derivative of the neuroprotective agent edaravone) is a highly versatile building block in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The compound 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (an amino derivative of the neuroprotective agent edaravone) is a highly versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced functional dyes. The primary synthetic route to this molecule involves the reduction of its corresponding nitro precursor: 2-(4-nitrophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Achieving this transformation requires strict chemoselectivity. The pyrazolone core contains reactive C=N and C=O bonds that are susceptible to over-reduction or ring-cleavage under harsh conditions. Therefore, catalytic hydrogenation is the gold standard for this process, allowing the nitro group to be reduced while leaving the heterocyclic scaffold intact (1)[1].

Mechanistically, the reduction of aromatic nitro compounds proceeds via a well-established, multi-step sequence on the catalyst surface: the nitro group (-NO₂) is reduced to a nitroso intermediate (-N=O), followed by a hydroxylamine (-NHOH), and finally to the primary amine (-NH₂) (2)[2]. While alternative non-noble metal catalysts (e.g., Cu/Fe mixed oxides) have been successfully explored for simpler nitroaromatic reductions (3)[3], Palladium on Carbon (Pd/C) remains the most reliable catalyst for complex heterocyclic substrates due to its superior hydrogen activation at ambient temperatures.

Experimental Workflows & Logical Relationships

The diagram below illustrates the mechanistic pathway and the two primary experimental workflows (Direct Hydrogenation vs. Transfer Hydrogenation) utilized to synthesize the target amine.

G cluster_0 Catalytic Reduction Workflows Start 2-(4-Nitrophenyl)-5-methyl-3H-pyrazol-3-one (Nitro Precursor) PathA Protocol A: Direct Hydrogenation (H2 gas, 10% Pd/C, EtOH, 25°C) Start->PathA PathB Protocol B: Transfer Hydrogenation (NH4HCO2, 10% Pd/C, MeOH, 60°C) Start->PathB Intermediate1 Nitroso Intermediate (-N=O) PathA->Intermediate1 + H2 PathB->Intermediate1 + H-donor Intermediate2 Hydroxylamine Intermediate (-NHOH) Intermediate1->Intermediate2 Fast Reduction Product 2-(4-Aminophenyl)-5-methyl-3H-pyrazol-3-one (Target Amine) Intermediate2->Product Rate-limiting Step

Figure 1: Mechanistic workflow for the catalytic reduction of nitro-pyrazolone precursors to amines.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. The reaction progress can be visually monitored: the nitro precursor typically forms a vibrant yellow/orange solution, whereas the successful conversion to the aniline derivative results in a pale yellow or colorless solution.

Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)

This method is ideal for high-purity yields and utilizes standard hydrogen gas.

  • Substrate Preparation: Dissolve 10 mmol of 2-(4-nitrophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in 50 mL of absolute ethanol.

    • Causality: Ethanol is selected as the solvent because it readily dissolves the nitro precursor and stabilizes the polar transition states during the reduction process, thereby accelerating the reaction rate.

  • Inerting & Catalyst Addition: Add 10% Pd/C (0.05 eq, 5 mol%) to the flask. Immediately purge the reaction vessel with Argon or Nitrogen for 5 minutes.

    • Causality: Dry Pd/C is highly pyrophoric and can ignite organic solvent vapors. Purging removes atmospheric oxygen, establishing a safe, inert environment before introducing hydrogen.

  • Hydrogenation: Introduce H₂ gas via a balloon (for 1 atm) or a Parr shaker apparatus (up to 3 atm). Stir vigorously at 25 °C for 4–6 hours.

    • Causality: Vigorous mechanical stirring is mandatory to maximize the gas-liquid-solid interfacial area, overcoming the mass transfer limitations inherent in heterogeneous catalysis.

  • Work-up & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite traps fine, reactive palladium particles. Safety Critical: Never allow the filter cake to run dry, as the exposed palladium will spontaneously combust upon contact with air. Wash the cake with additional ethanol, then concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method bypasses the need for pressurized hydrogen gas, making it highly scalable for standard drug development laboratories.

  • Substrate Preparation: Dissolve 10 mmol of the nitro precursor in 50 mL of methanol, followed by the addition of 10% Pd/C (5 mol%).

  • Reagent Addition: Slowly add ammonium formate (40 mmol, 4 eq) in small portions over 10 minutes.

    • Causality: Ammonium formate decomposes in situ to H₂, CO₂, and NH₃. Portion-wise addition prevents thermal runaway and excessive gas evolution, maintaining controlled reaction kinetics.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 60 °C) for 1–2 hours.

    • Causality: Unlike direct H₂ gas, the decomposition of ammonium formate into active hydrogen species on the palladium surface requires thermal energy to proceed efficiently.

  • Work-up & Isolation: Cool the mixture to room temperature, filter through Celite, and evaporate the solvent. Resuspend the crude solid in water to dissolve and remove residual formate salts, then filter and dry the purified product.

Quantitative Data & Protocol Optimization

The following table summarizes the key operational metrics between the two protocols, allowing researchers to select the optimal method based on their laboratory infrastructure.

ParameterProtocol A (Direct Hydrogenation)Protocol B (Transfer Hydrogenation)
Hydrogen Source H₂ Gas (1–3 atm)Ammonium Formate (4 eq)
Optimal Solvent EthanolMethanol
Operating Temperature 25 °C (Room Temperature)60 °C (Reflux)
Typical Reaction Time 4 - 6 hours1 - 2 hours
Average Yield > 95%90 - 94%
Scalability & Safety High (Requires pressure-rated reactor)Very High (Standard glassware, no H₂ gas)
Chemoselectivity Excellent (Pyrazolone ring intact)Excellent (Pyrazolone ring intact)

Troubleshooting & Analytical Validation

  • TLC Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) solvent system. Causality: The resulting aminopyrazolone is highly polar and possesses strong hydrogen-bonding capabilities, causing it to streak on standard acidic silica plates. Adding 1% triethylamine (Et₃N) to the eluent neutralizes the silica, yielding a tight, easily quantifiable product spot.

  • NMR Analysis & Tautomerization: When verifying the structure via ¹H-NMR, be aware that the 2,4-dihydro-3H-pyrazol-3-one core exists in dynamic tautomeric forms (CH, OH, and NH forms) depending on the solvent. Causality: To obtain a clean, interpretable spectrum, run the NMR in DMSO- d6​ . The strong hydrogen-bonding nature of DMSO stabilizes the predominant tautomer, preventing peak broadening associated with rapid proton exchange.

References

  • Title: Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis Source: Benchchem URL
  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL
  • Title: Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method Source: PMC URL

Sources

Application

Application Note: Synthesis and Characterization of Pyrazolone-Based Azo Dyes Using 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction Pyrazolone-based azo dyes represent a highly versatile class of heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction

Pyrazolone-based azo dyes represent a highly versatile class of heterocyclic chromophores widely utilized in the textile industry, optical recording media, and pharmaceutical development due to their tunable photophysical properties and biological activities [1]. The compound 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (commonly referred to as 1-(4-aminophenyl)-3-methyl-5-pyrazolone) is a uniquely valuable intermediate.

Unlike standard pyrazolones, this molecule possesses dual reactive sites :

  • A primary aromatic amine on the phenyl ring, capable of undergoing diazotization.

  • An active methylene group at the C-4 position of the pyrazolone ring, capable of acting as a highly nucleophilic coupling component.

This application note details the mechanistic rationale, self-validating protocols, and physicochemical characterization required to synthesize high-purity azo dyes leveraging both reactive pathways.

Mechanistic Principles & Causality

The Dual-Pathway Logic

Designing a synthesis around this pyrazolone derivative requires strict control over reaction conditions to ensure regioselectivity.

  • Pathway A (Aniline Diazotization): The primary amine is converted to a diazonium salt under strongly acidic conditions (pH < 1) at 0–5 °C. The pyrazolone C-4 position remains protonated and unreactive under these conditions, preventing self-polymerization [2].

  • Pathway B (C-4 Active Methylene Coupling): When utilizing the pyrazolone as the coupling component with an external diazonium salt, the reaction must be buffered to pH 4.0–6.0. Expertise Insight: Because the starting material contains a free primary amine, direct coupling can lead to competing triazene (diazoamino) formation. To achieve >95% regioselectivity at the C-4 position, the amine is often transiently protected, or the pH is strictly maintained where the C-4 enolate is significantly more nucleophilic than the protonated aniline moiety.

Azo-Hydrazone Tautomerism

Pyrazolone azo dyes exhibit pronounced azo-hydrazone tautomerism, which drastically impacts their UV-Vis absorption profiles, solubility, and solid-state stability[3]. The equilibrium is highly dependent on the solvent dielectric constant and pH.

Tautomerism Azo Azo-Enol Form (Favored in Polar Solvents) λ_max ~ 380-420 nm Hydrazone Hydrazone-Keto Form (Favored in Solid State) λ_max ~ 420-480 nm Azo->Hydrazone Proton Transfer (Solvent & pH Dependent)

Caption: Azo-hydrazone tautomeric equilibrium of pyrazolone-based azo dyes.

Experimental Workflows

The following diagram maps the divergent synthetic strategies available when utilizing 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Workflow cluster_A Pathway A: Diazotization of Aniline Moiety cluster_B Pathway B: C-4 Active Methylene Coupling Start 2-(4-Aminophenyl)-2,4-dihydro- 5-methyl-3H-pyrazol-3-one DiazoA Diazotization (NaNO2, HCl, 0-5 °C) Start->DiazoA CoupleB Electrophilic Aromatic Substitution at C-4 Start->CoupleB SaltA Diazonium Salt Intermediate DiazoA->SaltA DyeA Azo Dye A (Pyrazolone Pendant) SaltA->DyeA pH 6-7 0-5 °C CoupleA Coupling Component (e.g., Malononitrile) CoupleA->DyeA DiazoB External Diazonium Salt (e.g., Ph-N2+ Cl-) DiazoB->CoupleB DyeB Azo Dye B (Hydrazone Tautomer) CoupleB->DyeB pH 4-6 0-5 °C

Caption: Workflow for the dual-pathway synthesis of azo dyes using the target pyrazolone derivative.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Pyrazolone-Pendant Azo Dyes (Pathway A)

This protocol utilizes the pyrazolone derivative as the diazo component , coupling it to an active methylene compound (e.g., malononitrile) [4].

Phase 1: Diazotization

  • Suspension: Disperse 0.01 mol (1.89 g) of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in 20 mL of deionized water. Add 2.5 mL of concentrated HCl (37%).

    • Causality: The strong acid protonates the amine, solubilizing the precursor and preventing premature self-coupling.

  • Cooling: Submerge the reaction flask in an ice-salt bath to reach 0–5 °C.

  • Nitrosation: Dissolve 0.011 mol (0.76 g) of sodium nitrite ( NaNO2​ ) in 5 mL of cold water. Add this dropwise to the acidic suspension over 15 minutes. Stir for 1 hour at 0–5 °C.

  • Validation (Critical Step): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Quenching: Add solid sulfamic acid in 50 mg increments until the starch-iodide test is negative.

    • Causality: Unquenched nitrous acid will react with the coupling component in the next step, generating nitrosated impurities that drastically reduce the optical purity of the dye.

Phase 2: Diazo Coupling

  • Preparation: Dissolve 0.01 mol (0.66 g) of malononitrile in 15 mL of ethanol. Add 10% sodium acetate solution to adjust the pH to 6.0–7.0. Cool to 0–5 °C.

  • Coupling: Add the cold diazonium salt solution dropwise to the malononitrile solution over 30 minutes under vigorous stirring.

  • pH Maintenance: Continuously monitor the pH. As the reaction releases HCl, add 10% Na2​CO3​ dropwise to maintain the pH strictly between 6.0 and 7.0.

    • Causality: Dropping below pH 5.0 halts the enolization of malononitrile, stopping the reaction. Exceeding pH 8.0 risks the degradation of the diazonium salt.

  • Isolation: Stir for 2 hours at room temperature. Filter the precipitated dye, wash extensively with cold water, and recrystallize from hot ethanol.

Protocol B: Synthesis of Disazo or Hydrazone Dyes via C-4 Coupling (Pathway B)

This protocol utilizes the pyrazolone derivative as the coupling component .

  • Diazo Preparation: Prepare a standard benzenediazonium chloride solution (0.01 mol) following Phase 1 of Protocol A. Quench excess HNO2​ with sulfamic acid.

  • Pyrazolone Buffer System: Dissolve 0.01 mol (1.89 g) of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in 20 mL of ethanol. Add 4.1 g (0.05 mol) of anhydrous sodium acetate to create a robust buffer system (pH ~5.0). Cool to 0–5 °C.

  • Electrophilic Substitution: Add the benzenediazonium chloride solution dropwise over 30 minutes.

    • Causality: The sodium acetate buffer maintains the pH around 5.0. At this pH, the C-4 position of the pyrazolone is highly enolized and nucleophilic, while the primary amine on the phenyl ring remains partially protonated, sterically and electronically hindering unwanted triazene formation.

  • Validation: Monitor the reaction via TLC (Silica gel, Ethyl Acetate/Hexane 2:1). The disappearance of the starting pyrazolone spot confirms reaction completion.

  • Isolation: Stir for 3 hours, filter the brightly colored precipitate, wash with dilute acetic acid followed by water, and dry under vacuum at 40 °C.

Quantitative Data & Troubleshooting

To assist in characterization and process optimization, the following table summarizes the expected physicochemical parameters and critical control points for both pathways.

Parameter / PropertyPathway A (Aniline Diazotization)Pathway B (C-4 Active Methylene Coupling)
Target Reactive Site Primary Amine on N-phenyl ringC-4 Methylene on Pyrazolone ring
Optimal Coupling pH 6.0 – 7.0 (for active methylenes)4.0 – 6.0 (Sodium Acetate buffered)
Dominant Solid-State Tautomer Azo-EnolHydrazone-Keto
Typical UV-Vis λmax​ (EtOH) 380 – 410 nm (Yellow/Orange)430 – 480 nm (Orange/Red)
1 H NMR Diagnostic Peak Pyrazolone C-4 proton singlet (~3.4 ppm)Hydrazone NH singlet (~13.5 - 14.0 ppm)
Primary Failure Mode Incomplete diazotization (Failure to quench HNO2​ )Competing N-coupling (Triazene formation if pH > 7)

References

  • National Center for Biotechnology Information (PMC)
  • Synthesis of Pyrazole Dyes Derivatives University of Benghazi URL
  • Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group ResearchGate URL
  • Synthesis of New Pyrazolone Dyes ResearchGate URL
Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Introduction 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (CAS: 6402-08-0), also known as 1-(4-aminophenyl)-3-methyl-5-pyrazolone, is a highly reactive chemical intermediate. It is prominently utilized as a bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (CAS: 6402-08-0), also known as 1-(4-aminophenyl)-3-methyl-5-pyrazolone, is a highly reactive chemical intermediate. It is prominently utilized as a building block in the synthesis of complex azo dyes and is a critical impurity monitored in the pharmaceutical manufacturing of pyrazolone-class neuroprotective agents (such as Edaravone and its derivatives).

Due to the stringent regulatory requirements for impurity profiling in Active Pharmaceutical Ingredients (APIs), developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount. This application note details a Quality by Design (QbD) approach to method development, ensuring accurate quantification suitable for both fine chemical quality control and pharmaceutical regulatory submissions.

Scientific Rationale & Method Design

Developing an assay for this specific pyrazolone derivative requires navigating two distinct chromatographic challenges. We must move beyond trial-and-error and design a method based on the molecule's fundamental physicochemical properties [2].

Addressing Keto-Enol Tautomerism

The pyrazolone ring undergoes dynamic keto-enol tautomerism. In unbuffered or poorly buffered mobile phases, this equilibrium shifts during the chromatographic run, leading to severe peak broadening, tailing, or even split peaks. To lock the molecule into a single predominant state and ensure a sharp Gaussian peak, a buffer with high ionic strength and strict pH control is mandatory.

Controlling the Ionizable Amine Group

The primary aromatic amine on the phenyl ring has a pKa of approximately 4.5.

  • The Pitfall of Acidic pH: At a standard acidic HPLC pH (e.g., pH 2.5), the amine is fully protonated ( −NH3+​ ). This drastically increases the molecule's polarity, causing it to elute in the void volume on standard C18 columns. Furthermore, protonated amines interact strongly with residual acidic silanols on silica supports, causing irreversible peak tailing.

  • The pH 6.5 Solution: To ensure the amine remains in its neutral, unprotonated state ( −NH2​ ), the mobile phase pH must be maintained at least 2 units above its pKa. An aqueous buffer of 10 mM Ammonium Acetate adjusted to pH 6.5 was selected. This suppresses amine ionization, maximizing hydrophobic retention.

Stationary Phase Selection

A Phenyl-Hexyl column was chosen over a traditional alkyl C18 phase. The phenyl moiety of the stationary phase engages in strong π−π interactions with the electron-rich aromatic rings of the analyte. This provides superior selectivity for pyrazolone derivatives and offers an orthogonal retention mechanism that is highly effective at separating the target analyte from structurally similar API degradation products.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer Formulation: Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Adjust the pH to 6.5 ± 0.05 using dilute Glacial Acetic Acid. Filter through a 0.22 µm membrane filter.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate Buffer (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C (± 1°C)
Detection Wavelength UV at 254 nm (PDA/DAD detector)
Injection Volume 10 µL
Needle Wash Methanol:Water (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic hold (Equilibration)
2.08515Isocratic hold
10.04060Linear gradient
12.01090Column wash
15.01090Column wash
15.18515Return to initial
20.08515Re-equilibration
Standard and Sample Preparation Workflow

This protocol is designed as a self-validating system; the inclusion of a system suitability standard ensures the instrument is performing optimally before any sample is quantified.

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Calibration Standards: Perform serial dilutions of the stock solution using the diluent to yield concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.

  • Sample Preparation (API Impurity Profiling): Accurately weigh 50.0 mg of the API sample into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Final API concentration: 1.0 mg/mL).

  • Filtration: Filter all working standards and samples through a 0.22 µm PTFE syringe filter into HPLC vials. Discard the first 1 mL of the filtrate to prevent membrane adsorption artifacts.

Method Validation Data Summary

The method was validated in strict accordance with [1]. The results demonstrate that the method is highly sensitive, precise, and suitable for quantifying trace levels of the impurity.

Table 3: ICH Q2(R1) Validation Parameters

Validation ParameterResult / ValueAcceptance Criteria
Linearity Range 0.1 µg/mL to 50.0 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.10 µg/mLS/N ratio ≥ 10:1
System Precision (%RSD) 0.65% (n=6 injections)RSD ≤ 2.0%
Method Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0% across 3 levels
Peak Tailing Factor (Tf) 1.12Tf ≤ 1.5
Theoretical Plates (N) > 15,000N > 5,000

Visualizations

HPLC_Workflow A 1. Analyte Profiling pKa: ~4.5 (Amine) Tautomeric Pyrazolone B 2. Column Selection Phenyl-Hexyl for π-π interactions A->B C 3. Mobile Phase Optimization pH 6.5 to maintain neutral amine state B->C D 4. Gradient Tuning Ammonium Acetate / ACN for MS Compatibility C->D E 5. Method Validation Execution per ICH Q2(R1) D->E

Fig 1: QbD-driven HPLC method development workflow for pyrazolone derivatives.

Ionization_State LowPH Acidic pH (< 3.0) Amine Protonated (-NH3+) High Polarity, Void Elution OptPH Optimal pH (6.0 - 7.0) Amine Neutral (-NH2) Stable Tautomers, High Retention LowPH->OptPH Increase pH HighPH Basic pH (> 8.0) Pyrazolone Ring Ionized Risk of Silica Degradation OptPH->HighPH Increase pH

Fig 2: Causality of mobile phase pH on the ionization state and retention of the analyte.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry, September 2021. URL:[Link]

  • Dong, Michael W. "A Three-Pronged Template Approach for Rapid HPLC Method Development." LCGC North America, Vol. 31, Issue 8, August 2013. URL:[Link]

Application

Application Notes &amp; Protocols: In Vitro Antioxidant Assays Utilizing 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Antioxidant Profiling Oxidative stress, a state defined by an imbalance be...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, a state defined by an imbalance between reactive oxygen species (ROS) and the biological system's ability to detoxify them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in drug discovery and development.

Pyrazolone derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[2][3] The well-known drug Edaravone, a pyrazolone derivative, is a potent antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential of this chemical scaffold. Recent studies on various pyrazolone analogues have demonstrated significant radical-scavenging capabilities, making them a promising area of investigation.[2][4]

This guide provides detailed protocols for evaluating the in vitro antioxidant capacity of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (PubChem CID: 80815), a specific pyrazolone derivative.[5] We will detail the application of three robust, widely accepted spectrophotometric assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. The objective is to provide researchers with a validated framework to quantify the antioxidant potential of this target compound and others like it.

Core Principles: Mechanisms of Antioxidant Action

In vitro antioxidant capacity assays are typically classified based on the underlying chemical reaction mechanism. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The bond dissociation enthalpy (BDE) is the key parameter determining the efficacy of a HAT-based antioxidant.[8] The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[6]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces the target radical or metal ion by donating an electron. The ionization potential (IP) of the antioxidant is the critical factor in this mechanism.[8][9] These reactions are often pH-dependent and may be slower than HAT reactions.[7] Assays like DPPH, ABTS, and FRAP operate primarily through this mechanism, although HAT can also play a role.[6][10]

Understanding these mechanisms is crucial for interpreting assay results, as a compound may exhibit different levels of activity depending on the assay's chemical principle. The combination of assays presented here provides a comprehensive profile of the compound's antioxidant capabilities.

Application Protocol 1: DPPH Radical Scavenging Assay

3.1 Principle The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a SET-based method.[11] DPPH is a stable, nitrogen-centered free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[11][12] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction results in a color change from violet to a pale yellow, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the tested compound.[11][13]

3.2 Materials and Reagents

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), 95%

  • Methanol (Spectroscopic Grade)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate spectrophotometer

3.3 Step-by-Step Protocol

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol.

    • Store this stock solution in an amber bottle at 4°C. Prepare fresh for optimal results, as the radical can degrade over time.[13]

  • Preparation of Test Compound and Control Solutions:

    • Prepare a 1 mg/mL stock solution of the test compound, 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, in methanol.

    • From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.

    • Prepare an identical dilution series for the positive control (Ascorbic Acid or Trolox).

  • Assay Procedure:

    • Pipette 100 µL of each dilution of the test compound and positive control into separate wells of a 96-well plate. Perform in triplicate.

    • Prepare a blank by adding 100 µL of methanol to three wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • After incubation, measure the absorbance at 517 nm using a microplate reader.

3.4 Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution with methanol (blank).

    • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Plot the % Scavenging against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis.

3.5 Workflow and Data Presentation

Diagram: DPPH Assay Workflow

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH in Methanol A2 Add 100 µL DPPH Solution P1->A2 P2 Prepare Serial Dilutions of Test Compound & Control A1 100 µL Sample/Control to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging A4->D1 D2 Plot % Scavenging vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH radical scavenging assay.

Table 1: Example Data for DPPH Assay

Concentration (µg/mL)% Scavenging (Test Compound)% Scavenging (Ascorbic Acid)
31.2515.2 ± 1.125.5 ± 1.8
62.533.8 ± 2.548.9 ± 2.2
12558.1 ± 3.189.7 ± 1.5
25085.4 ± 2.095.1 ± 0.9
50092.3 ± 1.495.8 ± 0.7
IC50 (µg/mL) ~105 ~64

Application Protocol 2: ABTS Radical Cation Decolorization Assay

4.1 Principle The Trolox Equivalent Antioxidant Capacity (TEAC) assay, commonly known as the ABTS assay, is another SET-based method.[14] It measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[15] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[1][16] This assay is applicable to both hydrophilic and lipophilic compounds.[1]

4.2 Materials and Reagents

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (Test Compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard)

  • 96-well microplate

  • Microplate spectrophotometer

4.3 Step-by-Step Protocol

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15] This is the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with PBS (for hydrophilic samples) or ethanol (for lipophilic samples) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a 1 mg/mL stock solution of the test compound in the same solvent used for the ABTS•+ working solution (PBS or ethanol).

    • Create a series of dilutions from the stock.

    • Prepare a standard curve using Trolox (e.g., 0-20 µM).

  • Assay Procedure:

    • Add 20 µL of each dilution of the test compound or Trolox standard to separate wells of a 96-well plate.[1] Perform in triplicate.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Mix and incubate at room temperature for exactly 6 minutes.

    • Measure the absorbance at 734 nm.

4.4 Data Analysis

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the ABTS•+ working solution.

    • A_sample is the absorbance in the presence of the test compound or standard.

  • Plot the absorbance of the Trolox standards against their concentrations to generate a standard curve.

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compound. The results are expressed as µmol of Trolox equivalents per gram of the test compound (µmol TE/g).

4.5 Workflow and Data Presentation

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Generate ABTS•+ (12-16h incubation) P2 Dilute to Working Solution (Abs ~0.7 at 734 nm) P1->P2 A2 Add 180 µL ABTS•+ Working Solution P2->A2 P3 Prepare Sample Dilutions & Trolox Standards A1 20 µL Sample/Standard to 96-well plate P3->A1 A1->A2 A3 Incubate 6 min A2->A3 A4 Read Absorbance at 734 nm A3->A4 D1 Generate Trolox Standard Curve A4->D1 D2 Calculate TEAC Value (µmol TE/g) D1->D2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Table 3: Example Data for FRAP Assay

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (mmol Fe²⁺/g)
Test Compound1000.458 ± 0.021850 ± 40
Ascorbic Acid1000.895 ± 0.0351650 ± 65

Trustworthiness and Validation: Ensuring Data Integrity

To ensure the trustworthiness of the results obtained from these protocols, the following practices are essential:

  • Run Triplicates: All samples, standards, and controls should be run in at least triplicate to assess precision and calculate standard deviation. [17]* Include Controls: Always include a well-known antioxidant standard (e.g., Ascorbic Acid, Trolox) as a positive control to validate the assay's performance. A blank containing only the solvent and reagent must be used for background correction. [17]* Fresh Reagents: Prepare reagents, especially the radical solutions (DPPH, ABTS•+) and the FRAP reagent, fresh for each experiment to ensure optimal reactivity and reproducibility. [17]* Standard Curves: A new standard curve must be generated for each assay plate to ensure accurate quantification. [17]* Kinetic Considerations: Be aware that reaction kinetics can vary between different antioxidants. While the protocols provide standard incubation times, for novel compounds, it may be beneficial to perform a time-course experiment to determine when the reaction reaches its endpoint. [13] By adhering to these principles, researchers can generate reliable and reproducible data, providing a validated assessment of the antioxidant capacity of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This comprehensive approach, utilizing multiple assays with different chemical principles, will yield a robust antioxidant profile critical for further drug development endeavors.

References

  • Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
  • Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS).
  • Al-Duais, M., et al. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. In IntechOpen.
  • Wang, Y., et al. (n.d.). 2.6.2. Trolox Equivalent Antioxidant Capacity (TEAC). Bio-protocol.
  • MDPI. (n.d.). 4.14. Ferric Reducing Antioxidant Power (FRAP) Assay. Bio-protocol.
  • ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).
  • Kesić, S., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances.
  • ResearchGate. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship.
  • Moharram, H. A., & Youssef, M. M. (2014). Mode of action and determination of antioxidant activity in the dietary sources: An overview. Egyptian Journal of Basic and Applied Sciences.
  • Mariappan, G., et al. (2010). EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. Journal of Advanced Pharmaceutical Technology & Research.
  • Mariappan, G., et al. (2010). Evaluation of Antioxidant Potential of Pyrazolone Derivatives. Journal of Advanced Pharmaceutical Technology & Research.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Usta, A., et al. (n.d.). Synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • ResearchGate. (n.d.). Study of the mechanisms of antioxidative action of different antioxidants.
  • Bobkov, S., et al. (2022). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. Molecules.
  • Citeq Biologics. (n.d.). TEAC Assay.
  • Taylor & Francis. (n.d.). TEAC – Knowledge and References.
  • Wijeratne, S. S. K., et al. (2018). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Food Chemistry.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Schaich, K. M., et al. (2014). Re-evaluation of the 2,2-Diphenyl-1-picrylhydrazyl Free Radical (DPPH) Assay for Antioxidant Activity. Journal of Agricultural and Food Chemistry.
  • Al-Rajabi, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules.
  • Honfozo, L., et al. (2019). Revisiting DPPH (2,2-diphenyl-1-picrylhydrazyl) assay as a useful tool in antioxidant evaluation: A new IC100 concept to address its limitations. Journal of Food Bioactives.
  • National Center for Biotechnology Information. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. PubChem.
  • Seliuchenko, O., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron.
  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • NextSDS. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
  • Kráľová, P., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC.

Sources

Method

Synthesis of pharmaceutical intermediates from 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Application Note & Protocol: Synthesis and Derivatization of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-one in Pharmaceutical Development Introduction 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-one (CAS 6402-08-0), also repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis and Derivatization of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-one in Pharmaceutical Development

Introduction

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-one (CAS 6402-08-0), also represented by its tautomer 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, is a highly versatile, privileged scaffold in medicinal chemistry[1]. Pyrazolone derivatives are widely recognized for their profound pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective activities[2][3]. The presence of the primary aniline amine alongside the reactive pyrazolone core allows for orthogonal derivatization. This dual-reactivity profile makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including targeted kinase inhibitors, TPO receptor agonists, and azo-based therapeutics.

Section 1: Structural Dynamics and Reactivity Profile

To effectively utilize this intermediate, chemists must account for the complex tautomerism of the pyrazolone core. The molecule exists in a dynamic equilibrium between the CH-form (2,4-dihydro-3H-pyrazol-3-one), the OH-form (1H-pyrazol-5-ol), and the NH-form (1H-pyrazol-5(4H)-one)[4]. This equilibrium dictates the regioselectivity of downstream reactions:

  • Aniline Amine (-NH₂): Highly nucleophilic; serves as the primary site for acylation, urea formation, and diazotization[3].

  • C4 Position (-CH₂-): Highly susceptible to electrophilic attack, enabling Knoevenagel condensations with aldehydes or halogenation[3].

  • Carbonyl/Hydroxyl (C=O / -OH): Can undergo O-alkylation under specific basic conditions.

Tautomerism CH CH-Tautomer 2-(4-aminophenyl)-2,4-dihydro -5-methyl-3H-pyrazol-3-one OH OH-Tautomer 1-(4-aminophenyl)-3-methyl -1H-pyrazol-5-ol CH->OH Proton Transfer NH NH-Tautomer 1-(4-aminophenyl)-3-methyl -1H-pyrazol-5(4H)-one CH->NH Proton Transfer R1 C4 Position: Electrophilic Substitution (Knoevenagel, Halogenation) CH->R1 OH->NH Proton Transfer R3 OH/Carbonyl: O-Alkylation OH->R3 R2 Aniline NH2: Acylation, Alkylation, Diazotization NH->R2

Tautomeric equilibrium and orthogonal reactive sites of the pyrazolone intermediate.

Section 2: Primary Synthesis via Knorr Condensation

The foundational synthesis of the pyrazolone core relies on the Knorr pyrazole synthesis, a cyclocondensation between a hydrazine derivative and a 1,3-dicarbonyl compound[5][6]. To achieve the 4-aminophenyl derivative, a two-step sequence is employed.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-pyrazol-5-one
  • Causality & Mechanism: Glacial acetic acid acts as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of ethyl acetoacetate, enhancing its electrophilicity and accelerating the nucleophilic attack by the terminal nitrogen of 4-nitrophenylhydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization yields the pyrazolone ring[4][6].

  • Step-by-Step Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-nitrophenylhydrazine (15.3 g, 100 mmol) in 100 mL of glacial acetic acid.

    • Reagent Addition: Slowly add ethyl acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes at room temperature while stirring.

    • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (EtOAc:Hexane 3:7). The reaction is complete when the starting hydrazine spot (Rf ~0.4) disappears, replaced by a less polar product spot (Rf ~0.6).

    • Workup & Isolation: Cool the mixture to room temperature, then pour it into 300 mL of ice-cold distilled water with vigorous stirring. Filter the resulting yellow precipitate under vacuum, wash sequentially with cold water (2 × 50 mL) and cold ethanol (20 mL), and dry in a vacuum oven at 60 °C overnight.

Protocol 2: Catalytic Reduction to 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-one
  • Causality & Mechanism: Palladium on carbon (Pd/C) facilitates the surface-mediated transfer of hydrogen gas to the nitro group, cleanly reducing it to a primary amine without reducing the aromatic pyrazolone double bonds.

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve the intermediate from Protocol 1 (10.0 g) in 150 mL of anhydrous methanol in a Parr hydrogenation flask.

    • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under an inert argon atmosphere to prevent auto-ignition.

    • Hydrogenation: Purge the flask with H₂ gas three times, then pressurize to 30 psi. Shake at room temperature for 4 hours.

    • Self-Validation Checkpoint: The bright yellow solution will turn pale/colorless. TLC (EtOAc:Hexane 1:1) will show the appearance of a highly polar spot (Rf ~0.2) that stains purple with ninhydrin, confirming the presence of the primary amine.

    • Workup & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target intermediate as an off-white solid.

Section 3: Pharmaceutical Derivatization Strategies

Once the core intermediate is synthesized, the aniline moiety can be functionalized to generate diverse API candidates.

Protocol 3: Synthesis of Urea Derivatives (Kinase Inhibitor Precursors)
  • Causality & Mechanism: The primary amine of the aniline is significantly more nucleophilic than the pyrazolone nitrogen/oxygen under neutral conditions. Reacting it with an aryl isocyanate results in a rapid, regioselective nucleophilic addition, forming a stable urea linkage critical for hydrogen-bonding in kinase active sites.

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve 1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-one (1.89 g, 10 mmol) in 20 mL of anhydrous THF.

    • Reagent Addition: Add phenyl isocyanate (1.19 g, 10 mmol) dropwise at 0 °C.

    • Coupling: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: The product typically precipitates directly from the THF solution as a white solid. IR spectroscopy will validate success via the appearance of a strong urea C=O stretch at ~1655 cm⁻¹ and the disappearance of the primary amine N-H doublet.

    • Isolation: Filter the solid, wash with cold THF, and recrystallize from ethanol.

Workflow A 4-Nitrophenylhydrazine + Ethyl Acetoacetate B 1-(4-Nitrophenyl)-3-methyl -1H-pyrazol-5-one A->B Knorr Condensation (AcOH, Reflux) C 1-(4-Aminophenyl)-3-methyl -1H-pyrazol-5-one B->C Reduction (Pd/C, H2) D Amide/Urea Derivatives C->D Isocyanates / Acyl Chlorides E Azo-Coupled Derivatives C->E Diazotization + Coupling F C4-Substituted Derivatives C->F Knoevenagel Condensation

Synthetic workflow from Knorr condensation to pharmaceutical derivatization.

Section 4: Quantitative Data & Analytical Benchmarks

Table 1: Reaction Metrics and Analytical Validation Markers

Reaction StepReagents & CatalystConditionsExpected YieldKey Analytical Markers
Knorr Condensation 4-Nitrophenylhydrazine, Ethyl acetoacetateAcOH, 110 °C, 3h85-90%MS: m/z 220[M+H]⁺IR: 1705 cm⁻¹ (C=O)
Nitro Reduction 10% Pd/C, H₂ (30 psi)MeOH, RT, 4h92-95%MS: m/z 190 [M+H]⁺¹H NMR: δ 5.2 (s, 2H, NH₂)
Urea Derivatization Phenyl isocyanateTHF, RT, 2h80-88%MS: m/z 309 [M+H]⁺IR: 1655 cm⁻¹ (Urea C=O)
Knoevenagel Condensation Benzaldehyde, Piperidine (cat.)EtOH, Reflux, 5h75-82%¹H NMR: δ 7.8 (s, 1H, =CH-Ar)

References

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications. Retrieved from:[Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Retrieved from:[Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from:[Link]

Sources

Application

Application Notes and Protocols: Polymer Functionalization using 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Derivatives

Introduction: The Strategic Advantage of Pyrazolone-Functionalized Polymers The covalent modification of polymers, or functionalization, is a cornerstone of modern materials science, enabling the transformation of bulk p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Pyrazolone-Functionalized Polymers

The covalent modification of polymers, or functionalization, is a cornerstone of modern materials science, enabling the transformation of bulk polymers into highly specialized, "intelligent" materials.[1][2] This guide focuses on a particularly versatile class of functionalizing agents: derivatives of 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The pyrazolone heterocycle is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5] By incorporating this moiety into polymer backbones, researchers can create advanced materials with tailored properties for a range of applications, from targeted drug delivery systems to novel biomaterials and advanced coatings.[3][6]

The 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one structure offers a unique combination of reactive sites. The primary amine on the phenyl ring provides a convenient handle for covalent attachment to polymer chains, while the pyrazolone ring itself can engage in various chemical transformations and offers potential for metal chelation.[7][8] This dual functionality allows for the creation of multifunctional materials with precisely controlled architectures and properties.

This document provides a comprehensive overview of the synthesis, characterization, and application of polymers functionalized with 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one derivatives. It is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are seeking to leverage the unique properties of these advanced materials.

I. Synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one: The Functional Monomer

The foundational step in this workflow is the synthesis of the pyrazolone derivative itself. A common and efficient method involves the condensation reaction between ethyl acetoacetate and a substituted hydrazine, in this case, 4-aminophenylhydrazine.

Protocol 1: Synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Objective: To synthesize the key functionalizing agent.

Materials:

  • Ethyl acetoacetate

  • 4-Aminophenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • To this solution, add ethyl acetoacetate dropwise with continuous stirring.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=N).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

II. Polymer Functionalization Strategies

The primary amine group of 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one provides a versatile anchor point for its incorporation into various polymer backbones. The choice of polymerization technique will depend on the desired polymer architecture and properties.

A. Post-Polymerization Modification

This approach involves first synthesizing a polymer with reactive functional groups and then reacting it with the pyrazolone derivative. This is a highly versatile method applicable to a wide range of pre-formed polymers.

Protocol 2: Functionalization of a Pre-synthesized Polymer (e.g., Poly(methacryloyl chloride))

Objective: To covalently attach the pyrazolone derivative to a pre-existing polymer chain.

Materials:

  • Polymer with reactive acyl chloride groups (e.g., Poly(methacryloyl chloride))

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the pre-synthesized polymer in the anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve the pyrazolone derivative and the tertiary amine base in the same solvent.

  • Slowly add the pyrazolone solution to the polymer solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 12-24 hours. Monitor the reaction by taking aliquots and analyzing via FTIR to observe the disappearance of the acyl chloride peak and the appearance of amide peaks.

  • Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

  • Filter the polymer and wash it extensively with the non-solvent to remove unreacted starting materials and byproducts.

  • Dry the functionalized polymer under vacuum.

B. Copolymerization of a Pyrazolone-Containing Monomer

An alternative strategy is to first synthesize a polymerizable monomer containing the pyrazolone moiety and then copolymerize it with other monomers. This allows for greater control over the distribution of the functional group along the polymer chain.

Protocol 3: Synthesis of a Methacrylate Monomer and Subsequent Polymerization

Objective: To create a polymer with integrated pyrazolone functionality via controlled radical polymerization.

Step 1: Synthesis of 2-(4-methacrylamidophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • Dissolve 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add methacryloyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude monomer.

  • Purify the monomer by column chromatography.

Step 2: Controlled Radical Polymerization (e.g., ATRP)

This protocol outlines a general procedure for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers.[9]

Materials:

  • Pyrazolone-methacrylate monomer

  • Co-monomer (e.g., Methyl methacrylate)

  • Initiator (e.g., Ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., Toluene, Anisole)

Procedure:

  • To a Schlenk flask, add the catalyst (CuBr) and the solvent.

  • Add the pyrazolone-methacrylate monomer, co-monomer, and initiator.

  • Add the ligand (PMDETA) to the mixture.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).

  • Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (via ¹H NMR or GC) and molecular weight distribution (via Gel Permeation Chromatography, GPC).

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes for incorporating the pyrazolone functionality into a polymer backbone.

Synthesis_Pathways cluster_post Post-Polymerization Modification cluster_copoly Copolymerization of Functional Monomer Polymer Polymer with Reactive Groups FunctionalizedPolymer Functionalized Polymer Polymer->FunctionalizedPolymer Reaction with Pyrazolone Pyrazolone 2-(4-Aminophenyl)- pyrazolone Pyrazolone->FunctionalizedPolymer Pyrazolone_monomer Pyrazolone-containing Monomer Copolymer Functionalized Copolymer Pyrazolone_monomer->Copolymer Polymerization Comonomer Co-monomer Comonomer->Copolymer

Caption: Key strategies for pyrazolone functionalization.

III. Characterization of Functionalized Polymers

Thorough characterization is crucial to confirm the successful incorporation of the pyrazolone moiety and to understand the properties of the resulting material.

Technique Information Obtained Expected Observations
¹H NMR Spectroscopy Confirmation of covalent attachment and determination of the degree of functionalization.Appearance of characteristic proton signals from the pyrazolone and phenyl rings.[10]
FTIR Spectroscopy Identification of functional groups.Appearance of amide C=O and N-H stretching bands (in post-polymerization modification) or characteristic pyrazolone ring vibrations.[11]
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersity index (PDI).An increase in molecular weight after functionalization. A narrow PDI (typically < 1.5) for polymers synthesized via controlled radical polymerization.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.The incorporation of the pyrazolone moiety may alter the thermal degradation profile of the polymer.[12][13]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg).The Tg may shift depending on the degree of functionalization and the nature of the polymer backbone.
UV-Vis Spectroscopy To study the optical properties.The pyrazolone moiety will introduce new absorption bands.

IV. Applications in Drug Development and Beyond

The unique properties of pyrazolone-functionalized polymers open up a wide range of potential applications, particularly in the biomedical field.

A. Targeted Drug Delivery

The pyrazolone moiety can act as a targeting ligand for specific cell types or tissues. Additionally, the functionalized polymer can be designed to form nanoparticles or micelles for encapsulating therapeutic agents. The presence of the pyrazolone can also influence the drug release profile.

B. Bioactive Materials and Coatings

Polymers functionalized with pyrazolone derivatives can exhibit inherent biological activity, such as antimicrobial or anti-inflammatory properties.[5] This makes them excellent candidates for developing bioactive coatings for medical devices, wound dressings, and tissue engineering scaffolds.

C. Metal-Chelating Agents and Sensors

The nitrogen atoms in the pyrazolone ring can coordinate with metal ions.[7] This property can be exploited to develop polymers for heavy metal removal from aqueous solutions or for the fabrication of colorimetric sensors for specific metal ions.

D. Stimuli-Responsive Materials

The pyrazolone ring can be further modified to create stimuli-responsive systems. For example, azo-functionalized pyrazoles are known to undergo photoisomerization, which could be harnessed to create photo-responsive polymers for controlled drug release or other "smart" material applications.[14]

Workflow for Application Development

Application_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_application Application Testing Monomer_Synth Synthesize Pyrazolone Derivative Polymer_Func Functionalize Polymer Monomer_Synth->Polymer_Func Spectroscopy Spectroscopic Analysis (NMR, FTIR) Polymer_Func->Spectroscopy Thermal_Analysis Thermal Analysis (TGA, DSC) Polymer_Func->Thermal_Analysis Molecular_Weight Molecular Weight (GPC) Polymer_Func->Molecular_Weight Drug_Delivery Drug Encapsulation & Release Studies Spectroscopy->Drug_Delivery Bioactivity Antimicrobial/Cell Viability Assays Thermal_Analysis->Bioactivity Sensing Metal Ion Chelation/Sensing Molecular_Weight->Sensing

Caption: From synthesis to application testing.

V. Troubleshooting and Expert Insights

  • Incomplete Functionalization: If characterization reveals a low degree of functionalization in post-polymerization modification, consider increasing the reaction time, temperature, or the molar excess of the pyrazolone derivative. Ensure all reagents and solvents are anhydrous, as water can react with groups like acyl chlorides.

  • Poor Polymerization Control: In controlled radical polymerization, a broad PDI or low monomer conversion can result from impurities in the monomers or solvent, or from insufficient deoxygenation of the reaction mixture. Purification of monomers and rigorous inert atmosphere techniques are critical.

  • Solubility Issues: The incorporation of the pyrazolone moiety can significantly alter the solubility of the polymer. It may be necessary to screen a range of solvents for both the reaction and the purification steps. In some cases, the resulting functionalized polymer may only be soluble in polar aprotic solvents like DMSO or DMF.

  • Causality in Experimental Design: The choice between post-polymerization modification and copolymerization is a critical one. Post-polymerization modification is often more straightforward for screening a variety of functional groups on a single polymer backbone. However, it can be challenging to achieve high degrees of functionalization without side reactions. Copolymerization offers more precise control over the incorporation and distribution of the functional monomer but requires the upfront synthesis of the monomer.

VI. Conclusion

The functionalization of polymers with 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one derivatives represents a powerful strategy for creating advanced materials with a wide array of potential applications. The synthetic versatility of the pyrazolone moiety, combined with the tunability of polymer chemistry, provides a rich platform for designing materials with tailored properties for drug delivery, bioactive coatings, and sensing applications. The protocols and insights provided in this guide serve as a starting point for researchers to explore this exciting and rapidly developing field of polymer science.

References

  • Rayate, A. M., Gaware, M. R., Kale, A. S., & Jadhav, P. N. (2025). Synthesis, characterization of C-N functionalized pyrazolone scaffolds as potent antimicrobial, larvicidal agent with DFT calculations, molecular docking, molecular dynamic stimulation studies and PASS analysis.
  • Neuroquantology. (n.d.).
  • Al-Sodies, S. A., Taha, R. I., Al-Saad, K. A., & Al-Ghamdi, M. S. (2022). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 14(8), 1619.
  • Singh, P., & Paul, K. (2014). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and X-ray crystallographic analysis of 6-amino-1,4-dihydro-3-methyl-4-phenylpyrano[2,3-c]pyrazole-5-carbonitrile. RSC Advances, 4(27), 13861-13868.
  • ResearchGate. (n.d.).
  • Kurt, A., & Koca, M. (2022).
  • RSC Publishing. (n.d.). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction.
  • PubChem. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • SIELC Technologies. (2018, February 16). 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
  • MDPI. (2023, August 4).
  • Gupta, P., & Gupta, J. K. (2015). Synthesis and biological significance of pyrazolones. International Journal of Pharmaceutical Sciences and Research, 6(6), 2291.
  • Unchained Labs. (n.d.). Functionalized Polymers in Pharmaceutical Therapies.
  • MDPI. (2023, December 23).
  • MDPI. (2021, August 18).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT.
  • The Open Pharmaceutical Sciences Journal. (n.d.).
  • National Center for Biotechnology Information. (2023, August 4).
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Sigma-Aldrich. (n.d.).
  • Journal of Chemical Research. (2026, January 5). 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions.
  • Scilit. (n.d.).
  • ACS Omega. (2026, March 18).
  • Journal of Chemical Reviews. (2025).
  • National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • Semantic Scholar. (2016, September 15). Modification of Thermal and Mechanical Properties of PEG-PPG-PEG Copolymer (F127) with MA-POSS.
  • MDPI. (2023, January 9). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • National Center for Biotechnology Information. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.

Troubleshooting Guide: Maximizing Reaction Yield

Low yield is a frequent issue in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal yields in the synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Scientific Rationale
Incorrect Reaction Conditions Temperature: The optimal temperature for the condensation reaction is crucial. Excessively high temperatures can lead to the degradation of starting materials or the final product. Conversely, a temperature that is too low will result in a slow or incomplete reaction. It is recommended to start at a moderate temperature (e.g., 60°C) and adjust as needed based on reaction monitoring.[1] Solvent: The choice of solvent significantly impacts reaction kinetics and solubility of reactants. Ethanol is a commonly used solvent for this type of condensation.[2] However, depending on the specific starting materials, other solvents like acetic acid or DMF might offer better results.[1] In some cases, solvent-free conditions can also lead to high yields.[3] Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can enhance the reaction rate and yield.[1] Common catalysts include acetic acid, hydrochloric acid, or triethylamine. The catalyst facilitates either the enolization of the keto-ester or the activation of the hydrazine, promoting the cyclization step.
Poor Quality of Starting Materials Purity of Ethyl Acetoacetate: Ensure the ethyl acetoacetate is pure and free from acidic impurities that could catalyze its hydrolysis.[1] Distillation before use is recommended if purity is questionable. Purity of 4-Aminophenylhydrazine: Hydrazine derivatives can degrade over time. Use freshly prepared or purified 4-aminophenylhydrazine for optimal results.[1] Impurities can lead to unwanted side reactions and lower the yield of the desired product.
Incomplete Reaction Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Stoichiometry: Ensure the correct stoichiometric ratio of reactants is used. A slight excess of the hydrazine component is sometimes employed to drive the reaction to completion.[1]
Side Reactions Formation of Hydrazone Intermediate: The intermediate hydrazone may be stable and not cyclize efficiently under the given conditions.[1] If the hydrazone is isolated as a major byproduct, consider increasing the temperature, changing the solvent, or adding a catalyst to promote the intramolecular cyclization. Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of undesired heterocyclic products.[1] Careful control of temperature and pH can help to favor the desired reaction pathway.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Steps & Scientific Rationale
Unreacted Starting Materials This is often due to an incomplete reaction. Refer to the troubleshooting steps for "Incomplete Reaction" in Issue 1. Proper work-up procedures, such as washing with appropriate solvents, can also help remove unreacted starting materials.
Formation of Side Products Hydrolysis of Ethyl Acetoacetate: Under acidic or basic conditions, ethyl acetoacetate can be susceptible to hydrolysis, forming the corresponding β-ketoacid, which will not participate in the pyrazolone formation.[1] Running the reaction under neutral conditions or in a non-aqueous solvent can minimize hydrolysis. Oxidation of the Product: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Degradation of Product The pyrazolone ring or the aminophenyl group may be unstable under the reaction or work-up conditions, leading to decomposition.[1] Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during the reaction and purification steps.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

G start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions check_reagents Assess Reagent Quality (Purity, Freshness) start->check_reagents monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction check_reagents->monitor_reaction analyze_impurities Characterize Impurities (NMR, MS) monitor_reaction->analyze_impurities Incomplete or Side Products optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) monitor_reaction->optimize_conditions Reaction Stalled analyze_impurities->optimize_conditions adjust_workup Modify Work-up/Purification analyze_impurities->adjust_workup success Improved Yield optimize_conditions->success purify_reagents Purify/Replace Reagents purify_reagents->monitor_reaction adjust_workup->success G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Intermediate Hydrazone Intermediate Ethyl Acetoacetate->Hydrazone Intermediate 4-Aminophenylhydrazine 4-Aminophenylhydrazine 4-Aminophenylhydrazine->Hydrazone Intermediate Pyrazolone Ring Pyrazolone Ring Hydrazone Intermediate->Pyrazolone Ring Intramolecular Cyclization Final Product 2-(4-Aminophenyl)-2,4-dihydro- 5-methyl-3H-pyrazol-3-one Pyrazolone Ring->Final Product -H2O

Caption: General reaction mechanism.

Q2: What are the critical parameters to control for achieving a high yield?

A2: The most critical parameters are:

  • Temperature: To balance reaction rate and prevent degradation.

  • Purity of Reactants: To avoid side reactions and ensure complete conversion.

  • pH: To facilitate the desired reaction pathway and prevent hydrolysis of the ester.

  • Reaction Time: To ensure the reaction goes to completion without product degradation.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. [1] Q4: What are some common impurities I might encounter and how can I characterize them?

A4: Common impurities include unreacted starting materials, the intermediate hydrazone, and byproducts from side reactions. These can be identified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The presence of Edaravone-related impurities has been documented, and their characterization is crucial for pharmaceutical applications. [4][5][][7] Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Ethanol or a mixture of ethanol and water is often a good choice. Column chromatography can also be used for purification if recrystallization is not sufficient.

Recommended Experimental Protocol

This protocol provides a general guideline for the synthesis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • Ethyl acetoacetate

  • 4-Aminophenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Preparation of 4-Aminophenylhydrazine: In a round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water. Stir the mixture at room temperature for 15-20 minutes to generate the free base of 4-aminophenylhydrazine.

  • Reaction Setup: To the flask containing the 4-aminophenylhydrazine solution, add ethanol.

  • Addition of Ethyl Acetoacetate: Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water to remove any soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, and MS.

Quantitative Data Summary
ParameterRecommended ValueRationale
Molar Ratio (Ethyl Acetoacetate : 4-Aminophenylhydrazine) 1 : 1 to 1 : 1.1A slight excess of the hydrazine can help drive the reaction to completion.
Reaction Temperature 70-80°C (Reflux in Ethanol)Provides a good balance between reaction rate and stability of reactants/products.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be confirmed by reaction monitoring.
Catalyst Acetic Acid (catalytic amount)Can be added to facilitate cyclization, but the reaction often proceeds without it.

References

  • Chemical Review and Letters. (2022). Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases. Available at: [Link]

  • Semantic Scholar. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Available at: [Link]

  • Medicinal Chemistry. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Available at: [Link]

  • Daicel Pharma Standards. (2023). Edaravone Impurities Manufacturer & Supplier. Available at: [Link]

  • Alfa Chemical Co., Ltd. (2021). Synthesis method of 4-aminoantipyrine. Available at: [Link]

  • Semantic Scholar. (n.d.). synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. Available at: [Link]

  • Pharmaffiliates. (n.d.). Edaravone-impurities. Available at: [Link]

  • Google Patents. (n.d.). CN106316957A - Edaravone impurity intermediate, preparation method and application thereof.
  • Journal of Physics: Conference Series. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Journal of the American Chemical Society. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available at: [Link]

  • Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubChem. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Available at: [Link]

  • Science Madness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low?. Available at: [Link]

  • ResearchGate. (2020). Low yield with HCl in chalcone synthesis: Why?. Available at: [Link]

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • RSC Publishing. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available at: [Link]

  • NextSDS. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Storing 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one and Minimizing Oxidative Byproducts

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This document provides in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability of the compound and minimize the formation of oxidative byproducts during storage. The information presented here is a synthesis of established chemical principles and best practices derived from analogous chemical structures, namely the aromatic amine and pyrazolone moieties.

Introduction: Understanding the Instability of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

The chemical structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one incorporates two key functional groups that are susceptible to oxidation: a 4-aminophenol-like aromatic amine and a pyrazolone ring. The primary amino group attached to the phenyl ring is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This oxidation can lead to the formation of colored byproducts, compromising the purity and activity of the compound. Similarly, the pyrazolone ring can undergo oxidative degradation. Therefore, stringent storage and handling protocols are essential to maintain the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has developed a colored tint. What is the cause and can I still use it?

A1: The development of a colored tint (e.g., yellow, brown, or purple) in your solid compound is a strong indicator of oxidation.[1][2] The 4-aminophenol moiety is particularly susceptible to air oxidation, which can be accelerated by exposure to light and trace metal contaminants.[1][2] This process can lead to the formation of quinone-imine type structures and subsequently, complex colored polymeric materials.

It is strongly recommended to use a fresh, unoxidized batch of the compound for your experiments to ensure reproducibility and accuracy. The presence of these byproducts can interfere with your assays and lead to erroneous results.

Q2: What are the optimal storage conditions for solid 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one?

A2: To minimize oxidation, the solid compound should be stored under the following conditions:

  • Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen.[3] This can be achieved by using a glovebox or by backfilling the storage vial with the inert gas before sealing.[3]

  • Light Protection: Use an amber glass vial or a vial wrapped in aluminum foil to protect the compound from light, as photo-oxidation is a common degradation pathway for aromatic amines.[2][4]

  • Temperature Control: Store the compound at a reduced temperature. For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 2-8°C is acceptable.[5]

  • Low Humidity: Store in a desiccator to protect from moisture, which can accelerate degradation.[4][6]

Q3: My solutions of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one are turning colored. How can I prevent this?

A3: The discoloration of solutions is also due to oxidation, which occurs more rapidly in solution than in the solid state. To prevent this:

  • Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[1][2]

  • Add Antioxidants: For aqueous solutions, the addition of an antioxidant like ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite (0.05-0.5% w/v) can be highly effective in preventing oxidation.[1][2]

  • Control pH: The stability of the 4-aminophenol moiety is pH-dependent. Both acidic and alkaline conditions can promote degradation.[7] It is advisable to work at a neutral or slightly acidic pH if your experimental protocol allows.

  • Prepare Fresh Solutions: Prepare solutions immediately before use and avoid storing them for extended periods.

Q4: What are the likely oxidative byproducts of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one?

Proposed Oxidative Degradation Pathway

The following diagram illustrates a plausible initial step in the oxidative degradation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, focusing on the susceptible aromatic amine moiety.

Oxidation_Pathway cluster_0 Oxidative Degradation Parent 2-(4-Aminophenyl)-2,4-dihydro- 5-methyl-3H-pyrazol-3-one Intermediate Quinone-imine Intermediate Parent->Intermediate Oxidation (O2, light, metal ions) Byproducts Colored Polymeric Byproducts Intermediate->Byproducts Polymerization

Caption: Proposed initial oxidation of the aminophenyl moiety.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solid compound is discolored upon receipt. Improper storage during transit or by the supplier.Contact the supplier for a replacement. Do not use the discolored compound.
Solution turns color immediately upon preparation. Dissolved oxygen in the solvent; high pH; light exposure.Use deoxygenated solvents; check and adjust pH if possible; prepare the solution in an amber vial.[1][2] Add an antioxidant.
Unexpected peaks in HPLC chromatogram. On-column or in-solution degradation.Add an antioxidant to the sample diluent and/or mobile phase.[1][2] Prepare samples immediately before injection.
Inconsistent experimental results. Degradation of the compound leading to lower effective concentration.Implement stringent storage and handling procedures as outlined in the FAQs. Regularly check the purity of your stock.

Experimental Protocol: Purity Assessment by Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one and detect potential degradation products. Method validation according to ICH guidelines is necessary for use in regulated environments.[8][9]

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one reference standard

  • Ascorbic acid (optional, as an antioxidant)

Chromatographic Conditions (Starting Point)
Parameter Condition
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Procedure
  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL. Note: To prevent degradation, the diluent can be supplemented with 0.05% w/v ascorbic acid and should be deoxygenated.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the main peak area in the sample indicates the presence of impurities or degradation products.

Forced Degradation Studies (for method development and validation)

To ensure the method is stability-indicating, forced degradation studies should be performed on the drug substance.[10] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution to UV light (as per ICH Q1B guidelines).

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_workflow HPLC Purity Assessment Workflow Prep Sample and Standard Preparation Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis and Purity Calculation Detect->Analyze

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This document provides a structured, in-depth approach to troubleshooting, moving from foundational understanding to advanced solubility enhancement strategies.

Introduction: Understanding the Challenge

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one belongs to the pyrazolone class of compounds. While specific solubility data for this molecule is not extensively published, its structural similarity to other poorly soluble pyrazolone derivatives, such as Edaravone, suggests that it likely presents significant challenges in achieving desired aqueous concentrations.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and the development of parenteral formulations.[4][5] This guide will equip you with the knowledge and practical steps to systematically address and overcome this issue.

The core of the problem often lies in the molecule's chemical structure: a relatively non-polar backbone with functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with water molecules.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in water have failed. What are the first steps I should take?

A1: Foundational Troubleshooting: Ruling out the Basics

Before moving to complex formulation strategies, it's crucial to ensure that fundamental factors are not the cause of your solubility issues.

Step-by-Step Initial Assessment:

  • Purity and Characterization: Confirm the identity and purity of your compound using standard analytical techniques (e.g., NMR, LC-MS, elemental analysis). Impurities can sometimes significantly alter solubility characteristics.

  • Visual Inspection: Observe the compound under a microscope. Are the particles large and crystalline? This can be an initial indicator of poor solubility due to high crystal lattice energy.

  • Temperature Effects: Attempt dissolution at a slightly elevated temperature (e.g., 37°C or 40°C). For many compounds, solubility increases with temperature.[3][7] However, be cautious of potential degradation and always confirm the thermal stability of your compound (e.g., via DSC/TGA).

  • Agitation: Ensure you are using adequate agitation (e.g., stirring, sonication) for a sufficient duration. Dissolution can be a slow process, especially for poorly soluble compounds.

Q2: How does pH influence the solubility of this compound, and how can I leverage this?

A2: Leveraging pH for Solubility Enhancement

The presence of an aminophenyl group suggests that the solubility of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is likely pH-dependent. The amino group is basic and can be protonated at acidic pH to form a more soluble salt.[7][8][9]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Prepare a range of buffers spanning the physiological and experimental pH range (e.g., pH 2 to 10).

  • Equilibrate and Measure: Add an excess of the compound to each buffer solution. Allow the samples to equilibrate (typically 24-48 hours with continuous agitation).

  • Separate and Quantify: Separate the undissolved solid (e.g., by centrifugation or filtration). Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[10]

  • Plot and Analyze: Plot the solubility as a function of pH. This profile will reveal the pH at which solubility is maximized.

Expected Outcome: You should observe significantly higher solubility at lower pH values where the amino group is protonated.

`dot graph Logical_Relationship { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: pH-dependent solubility of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Q3: I've optimized the pH, but the solubility is still insufficient for my application. What are the next steps?

A3: Advanced Formulation Strategies

If pH adjustment alone is not sufficient, several formulation strategies can be employed. These can be broadly categorized into physical and chemical modifications.[4]

1. Physical Modifications

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[11]

    • Micronization: Reduces particles to the micron range.

    • Nanonization (Nanosuspensions): Reduces particles to the nanometer range, which can significantly enhance the dissolution rate.[12]

  • Modification of Crystal Habit: Different crystalline forms (polymorphs) or an amorphous form can have vastly different solubilities.[6][13]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can lead to a significant increase in aqueous solubility.[14] Common polymers include HPMC and PVP.

2. Chemical Modifications & Excipient-Based Approaches

  • Co-solvents: The use of water-miscible organic solvents can significantly increase solubility.[5][15]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin.

    • Protocol: Systematically screen different co-solvents and their concentrations to find the optimal blend that provides the desired solubility while maintaining acceptable toxicity for your application.

Co-solventTypical Concentration Range (%)Key Considerations
Ethanol5 - 40Potential for precipitation upon dilution.
Propylene Glycol10 - 60Generally well-tolerated.
PEG 40010 - 50Can also act as a surfactant.
Glycerin5 - 30Can increase viscosity.
  • Surfactants (Micellar Solubilization): Surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[12]

    • Examples: Polysorbates (Tween®), poloxamers (Pluronic®).

  • Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.[14][16]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

`dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: A systematic workflow for enhancing the aqueous solubility of the target compound.

Q4: How do I choose the best solubility enhancement strategy for my specific needs?

A4: Rational Selection of Formulation Approach

The optimal strategy depends on your intended application (e.g., in vitro assay, preclinical in vivo study, final drug product).

  • For in vitro screening assays: pH adjustment and the use of co-solvents (like DMSO, though be mindful of its potential biological effects) are often the quickest and most straightforward approaches.

  • For early in vivo studies (e.g., parenteral administration): Formulations involving co-solvents, surfactants, and cyclodextrins are common. The key is to use excipients that are generally recognized as safe (GRAS).

  • For oral dosage forms: Amorphous solid dispersions, nanosuspensions, and lipid-based formulations are powerful techniques to improve oral bioavailability.[11][17]

It is often beneficial to employ a combination of these techniques. For instance, you might use pH adjustment in combination with a co-solvent system.

In-Depth Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)

This protocol describes a lab-scale method for preparing an ASD using the solvent evaporation technique, which is often more accessible than spray drying or hot-melt extrusion for initial screening.[18]

Materials:

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a defined ratio of the drug and polymer (e.g., 1:1, 1:3, 1:5 by weight) in a minimal amount of the chosen organic solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Further dry the resulting solid under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.

    • Powder X-ray Diffraction (PXRD): To confirm the absence of sharp peaks characteristic of a crystalline material.

  • Solubility Measurement: Determine the aqueous solubility of the ASD and compare it to the crystalline drug. You should observe a significant increase in solubility.

Conclusion

Troubleshooting the poor aqueous solubility of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one requires a systematic and multi-faceted approach. By first addressing fundamental parameters like pH and temperature, and then moving to more advanced formulation strategies such as co-solvents, complexation, and solid dispersions, researchers can significantly improve the developability of this compound. The key is to rationally select and optimize these strategies based on the specific requirements of the intended application.

References

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in optimizing the crystallization...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

This compound, a critical aminated pyrazolone intermediate closely related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), presents unique crystallization challenges due to the strong hydrogen-bonding capabilities of its primary amine and pyrazolone core. This guide bridges thermodynamic theory with field-proven troubleshooting to ensure high-purity, scalable crystalline yields.

Core Principles & Thermodynamic Grounding

The crystallization of pyrazolone derivatives is governed by complex intermolecular forces, primarily N—H⋯N, N—H⋯O, and N—H⋯π hydrogen bonding[1]. The presence of the 4-aminophenyl group increases the molecule's polarity, altering its solubility profile compared to standard pyrazolones.

Achieving high purity requires manipulating the supersaturation curve . Solvents must be chosen where the solute exhibits a steep solubility-temperature gradient. Furthermore, reaction kinetics and mixing degrees during the initial dissolution phase play a significant role in influencing ultimate crystal purity and morphology[2]. If supersaturation is generated too rapidly (e.g., via crash cooling), the system may undergo liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than the desired solid-liquid nucleation[3].

Crystallization Workflow & Logic

G Start Crude 2-(4-Aminophenyl)- 5-methyl-3-pyrazolone Solvent Solvent Selection (e.g., EtOAc, EtOH, 2-Butanone) Start->Solvent Dissolution Hot Dissolution & Carbon Clarification Solvent->Dissolution Cooling Controlled Cooling (0.1-0.5 °C/min) Dissolution->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seeding Seeding (Optional) To bypass metastable zone Isolation Vacuum Filtration & Cold Washing Seeding->Isolation QA PXRD & DSC Characterization Isolation->QA Oiling->Seeding No Adjust Adjust Solvent/Antisolvent Ratio or Re-heat Oiling->Adjust Yes Adjust->Dissolution Recycle

Caption: Logical workflow for pyrazolone crystallization, highlighting the critical oiling-out troubleshooting loop.

Solvent Selection & Quantitative Data

Selecting the correct solvent system is the most critical variable. Studies on related pyrazolones demonstrate that solvents like 2-butanone and 4-methyl-2-pentanone exhibit the greatest change in solubility with increasing temperature, making them thermodynamically ideal for cooling crystallization[4]. Alternatively, mixed solvent systems (e.g., Ethyl Acetate/n-Heptane) are highly effective for forcing precipitation while leaving impurities in the mother liquor[5].

Table 1: Solvent System Parameters for Pyrazolone Crystallization

Solvent / SystemRoleTemp-Dependent Solubility GradientSuitability for Cooling CrystallizationMechanistic Notes
2-Butanone PrimaryVery HighExcellentSteep solubility curve maximizes yield upon cooling[4].
Ethyl Acetate (EtOAc) PrimaryModerate-HighGoodIndustry standard; excellent for removing polar impurities[5].
Ethanol (EtOH) PrimaryModerateFairGood for highly polar amino derivatives; risk of solvate formation[4].
EtOAc / n-Heptane Mixed (Solvent/Antisolvent)Variable (Ratio Dependent)ExcellentAntisolvent (Heptane) drives high yield; optimal volume ratio is 2:1 to 1:10[5].

Standard Operating Procedure (SOP): Solvent-Antisolvent Cooling Crystallization

This protocol utilizes a mixed solvent system (Ethyl Acetate/n-Heptane) to ensure a self-validating balance between high purity and high yield.

Step 1: Dissolution and Clarification

  • Weigh the crude 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and transfer it to a jacketed glass reactor.

  • Add Ethyl Acetate (Primary Solvent) at a ratio of 5-10 mL per gram of crude material[5].

  • Heat the suspension to 65–70 °C under continuous agitation (200–400 rpm) until complete dissolution is achieved[6].

  • Optional but recommended: Add 1-2% (w/w) activated carbon to the hot solution. Stir for 15 minutes, then perform a hot vacuum filtration through a Celite pad to remove colored impurities and undissolved particulates[5].

Step 2: Antisolvent Addition & Nucleation

  • Transfer the clarified hot filtrate back to the reactor. Maintain temperature at 65 °C.

  • Slowly add hot n-Heptane (Antisolvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Add a few drops of hot Ethyl Acetate until the solution just clears. This ensures the system is at the exact edge of the metastable zone[3].

Step 3: Controlled Cooling

  • Program the jacketed reactor to cool the solution to 5 °C at a strict, controlled rate of 0.1 to 0.5 °C/min[7].

  • Causality Note: Rapid cooling forces the solute out of solution faster than it can integrate into a crystal lattice, trapping impurities or causing oiling out[3].

  • Increase agitation slightly (420–600 rpm) during the cooling phase to promote uniform crystal growth and prevent agglomeration[6].

Step 4: Isolation and Characterization

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with a minimal volume of pre-chilled (5 °C) n-Heptane to displace the mother liquor without dissolving the product[3].

  • Dry the crystals under vacuum at 40 °C for 12 hours.

  • Validation: Confirm the polymorphic form and purity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)[4].

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of forming solid crystals. What is happening, and how do I fix it?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is lower than the temperature at which it begins to precipitate from the supersaturated solution[3]. Instead of forming a solid crystal lattice, it forms a dense, impurity-rich liquid phase.

  • Immediate Fix: Re-heat the mixture until the oil dissolves completely.

  • Process Adjustment: Add more of your primary "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point[3]. Alternatively, introduce a "seed crystal" of pure 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one at the cloud point to bypass the energy barrier for solid nucleation[3].

Q2: The crystallization yield is unacceptably low (<50%). How can I drive more product out of the mother liquor?

A: Low yields typically indicate that the compound is too soluble in the chosen solvent at the final cooling temperature, or that an excess of primary solvent was used during dissolution[3].

  • Solution 1: Ensure you are cooling the solution thoroughly (down to 0–5 °C)[7].

  • Solution 2: Implement an antisolvent strategy. If using Ethanol or Ethyl Acetate, slowly titrate in n-Heptane or Water (depending on the primary solvent) while maintaining strong agitation until precipitation maximizes[3],[5].

Q3: The final crystals are slightly colored (yellow/brownish) despite washing. How do I achieve a pristine white powder?

A: Pyrazolone derivatives, especially those with an exposed aminophenyl group, are prone to oxidation and can trap colored degradation products within the crystal lattice if growth is too rapid[2].

  • Solution: The impurities are likely trapped inside the crystals, meaning surface washing won't work. You must perform a recrystallization. During the hot dissolution phase, incorporate an activated carbon treatment (1-5% w/w) and filter hot[5]. Ensure your cooling rate is strictly ≤0.5 °C/min to allow a highly ordered, pure lattice to form, excluding impurities[6].

Q4: How do I know if my crystallization process has altered the polymorphic form of the intermediate?

A: Polymorphism is a common phenomenon in drug intermediates, heavily influenced by the solvent system and cooling kinetics[4]. Because the 4-aminophenyl group introduces new hydrogen-bonding networks, different solvents (e.g., Ethanol vs. Ethyl Acetate) can yield different polymorphs or solvates.

  • Solution: You must validate the equilibrium solids using Powder X-Ray Diffraction (PXRD) to check for characteristic peak shifts, and Differential Scanning Calorimetry (DSC) to verify the melting endotherm[4]. If a specific polymorph is required for downstream API synthesis, strictly control the solvent ratio and seeding protocol.

References

  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures Source: ACS Publications URL:[Link]

  • An Improved Process For The Preparation Of Edaravone Source: QuickCompany (Indian Patent Database) URL:[Link]

  • CN103833640A - Edaravone crystal, preparation method and application thereof Source: Google Patents URL
  • CN102766097A - Edaravone A-type crystal and preparation method thereof Source: Google Patents URL
  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Resolving HPLC co-elution issues for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one impurities

Technical Support Center: 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Welcome to the technical support center for the analysis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (designated 'APP' for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Welcome to the technical support center for the analysis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (designated 'APP' for this guide) and its process-related impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, analytical scientists, and drug development professionals in resolving common chromatographic challenges, with a specific focus on co-elution issues encountered during HPLC analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing a persistent shoulder on our main APP peak. How can we confirm if this is a co-eluting impurity?

A1: A shoulder on the main peak is a strong indicator of co-elution.[1][2] To confirm, you should first employ a photodiode array (PDA) or diode array (DAD) detector if available. A peak purity analysis across the peak's spectrum will reveal any spectral inconsistencies, flagging the presence of more than one component.[2] If the spectra differ from the peak apex to the upslope or downslope, co-elution is highly likely. For definitive identification, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred method, as it can differentiate components based on their mass-to-charge ratio.[2]

Q2: Our APP peak is exhibiting significant tailing. What are the primary causes and immediate corrective actions?

A2: Peak tailing for a basic compound like APP is often caused by secondary interactions between the analyte's basic amine group and acidic silanol groups on the silica-based stationary phase.[1] Another common cause is operating the mobile phase at a pH close to the analyte's pKa, causing the compound to exist in both ionized and non-ionized forms during elution.[3][4]

  • Immediate Actions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of APP's aminophenyl group (pKa ≈ 4-5).[4][5][6] An acidic mobile phase (e.g., pH 2.8-3.2) will ensure the primary amine is fully protonated and behaves consistently.

    • Use a Modern Column: Employ a high-purity, end-capped silica column or a hybrid-particle column, which have fewer accessible silanol groups.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape.[1]

Q3: What are the recommended starting conditions for developing a reversed-phase HPLC method for APP and its impurities?

A3: A robust starting point for method development is crucial. Based on the polar, ionizable nature of APP, the following conditions are recommended:

  • Column: A C18 column with high-purity silica and robust end-capping (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18). Dimensions of 4.6 x 150 mm, 3.5 or 5 µm are standard.

  • Mobile Phase A: 10-25 mM phosphate or formate buffer, pH adjusted to 2.8-3.2.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Detection: UV at the λmax of APP (e.g., 240 nm).[7]

  • Gradient: Start with a scouting gradient, such as 5% to 95% B over 20-30 minutes, to determine the approximate elution conditions for the main compound and any impurities.[8]

Section 2: In-Depth Troubleshooting Guide: A Co-elution Case Study

This guide provides a systematic workflow for resolving a common co-elution problem involving APP and a critical, structurally similar impurity.

Scenario: A process-related impurity, "Impurity-S" (a positional isomer of APP), is co-eluting or only partially resolved (Resolution (Rs) < 1.5) from the main APP peak under standard C18/Acetonitrile/Water conditions.

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for tackling the co-elution issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Co-elution Observed (Rs < 1.5 for APP/Impurity-S) B Step 1: Manipulate Mobile Phase (Primary Selectivity Control) A->B C Adjust pH (Control Ionization) B->C Most impactful for ionizable compounds D Change Organic Modifier (Alter Solvation/Polarity) B->D E Step 2: Change Stationary Phase (Alternative Interactions) C->E If pH change is insufficient D->E If modifier change is insufficient F Phenyl-Hexyl Column (Introduce π-π Interactions) E->F G Polar-Embedded Column (Enhance Polar Selectivity) E->G H Step 3: Optimize Conditions (Fine-Tuning) F->H G->H K Resolution Achieved (Rs ≥ 1.5) H->K I Adjust Gradient Slope J Modify Temperature

Caption: A systematic workflow for troubleshooting HPLC co-elution.

Step 1: Mobile Phase Selectivity Optimization

The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[4][9]

1A: pH Adjustment (Controlling Analyte Ionization)

  • Causality: 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one contains a primary aromatic amine. The pKa of this functional group is critical; for aniline, a similar structure, the pKa of its conjugate acid is ~4.6.[10] This means the compound's degree of ionization, and therefore its hydrophobicity and retention, is highly dependent on mobile phase pH.[3][4] By changing the pH, we can alter the retention of APP relative to its impurities, which may have slightly different pKa values. For robust methods, it is recommended to work at a pH at least 1-2 units away from the analyte's pKa to ensure a single ionic form predominates.[4][6]

  • Protocol: See Experimental Protocol 1 . Screen the separation using three buffered mobile phases at pH 3.0, pH 7.0, and pH 10.5 (if using a pH-stable column).

  • Expected Outcome: At low pH (~3.0), the amine is fully protonated (hydrophilic), leading to earlier elution. At high pH (~10.5), the amine is neutral (hydrophobic), leading to stronger retention.[4][11] This differential retention can often resolve co-eluting peaks.

1B: Change of Organic Modifier

  • Causality: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers but interact differently with analytes.[12] ACN is aprotic and a weaker hydrogen-bond acceptor, while MeOH is protic and can engage in hydrogen bonding. Switching from ACN to MeOH can alter elution order and improve selectivity, especially for compounds with polar functional groups capable of hydrogen bonding.[13][14][15]

  • Protocol: See Experimental Protocol 2 . Replace ACN with an equivalent concentration of MeOH in the mobile phase and re-run the analysis.

  • Expected Outcome: The change in solvent-analyte interactions can shift the relative retention times of APP and Impurity-S, potentially improving resolution.

Step 2: Stationary Phase Selectivity Optimization

If mobile phase adjustments do not provide adequate resolution, changing the column chemistry introduces different separation mechanisms.

2A: Phenyl-Hexyl Stationary Phase

  • Causality: A standard C18 phase separates primarily based on hydrophobicity. A Phenyl-Hexyl column contains a phenyl ring linked to the silica by a hexyl chain. This allows for an alternative separation mechanism: π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of APP and its impurities.[16][17] This is particularly effective for separating positional isomers where hydrophobicity is nearly identical but electron density distribution in the aromatic ring differs.[17]

  • Protocol: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions. Begin with the optimized mobile phase from Step 1.

  • Expected Outcome: The added π-π interaction mechanism can provide unique selectivity for aromatic compounds, often resolving isomers that co-elute on a C18 phase.[18]

Data Summary: Troubleshooting Experiments

The following table summarizes hypothetical results from the troubleshooting workflow, demonstrating how each change impacts the critical resolution between APP and Impurity-S.

Experiment IDParameter ChangedResolution (Rs) of APP / Impurity-SPeak Shape (Tailing Factor, T) for APPObservations
1 (Baseline) C18 Column, ACN/Water, pH 7.00.81.6Co-elution observed with significant tailing.
2 C18 Column, ACN/Water, pH 3.0 1.61.1Resolution achieved. Peak shape significantly improved.
3 C18 Column, ACN/Water, pH 10.5 1.21.2Partial improvement in resolution and peak shape.
4 C18 Column, MeOH /Water, pH 7.01.11.5Minor improvement in resolution, but tailing persists.
5 Phenyl-Hexyl , ACN/Water, pH 7.01.91.3Excellent resolution achieved. Shows alternative selectivity.

Section 3: Experimental Protocols

Experimental Protocol 1: Systematic pH Screening
  • Prepare Buffers:

    • pH 3.0: Prepare a 20 mM potassium phosphate monobasic solution. Adjust pH to 3.0 ± 0.05 with phosphoric acid.

    • pH 7.0: Prepare a 20 mM potassium phosphate monobasic solution. Adjust pH to 7.0 ± 0.05 with a dilute potassium hydroxide solution.

    • pH 10.5: Prepare a 20 mM ammonium bicarbonate solution. Adjust pH to 10.5 ± 0.05 with ammonium hydroxide. Note: Only use this pH with a column specifically designed for high-pH stability (e.g., hybrid particle columns).[3][11]

  • Prepare Mobile Phases:

    • For each pH, designate the aqueous buffer as Mobile Phase A.

    • Designate HPLC-grade Acetonitrile as Mobile Phase B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm.

    • Gradient: 10% to 70% B over 25 minutes; hold at 70% B for 5 minutes; return to 10% B and equilibrate for 5 minutes.

  • Execution:

    • Equilibrate the system thoroughly with the pH 3.0 mobile phase.

    • Inject the sample mixture containing APP and its impurities.

    • Repeat the analysis using the pH 7.0 and pH 10.5 mobile phases, ensuring the system is fully equilibrated between each change.

    • Evaluate resolution (Rs) and peak shape (T) for the critical pair.

Experimental Protocol 2: Organic Modifier Evaluation
  • Prepare Mobile Phases:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0 (or the optimal pH determined in Protocol 1).

    • Mobile Phase B (ACN): HPLC-grade Acetonitrile.

    • Mobile Phase B (MeOH): HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Use the same column, flow rate, temperature, and detection wavelength as in Protocol 1.

    • The gradient program may need slight adjustment due to methanol's higher viscosity and different solvent strength compared to acetonitrile. A good starting point is to use the same gradient profile.

  • Execution:

    • Run the analysis using the Acetonitrile-based mobile phase.

    • Flush the system thoroughly with an intermediate solvent like isopropanol.

    • Equilibrate the system with the Methanol-based mobile phase.

    • Inject the sample and compare the resulting chromatogram to the acetonitrile run, focusing on changes in selectivity and elution order.

References

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Applications and retention properties of alternative organic mobile phase modifiers in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Aromatic Amines. YPCRC. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. IJRPR. [Link]

  • pKa Values of Amines in Water from Quantum Mechanical Calculations Using a Polarized Dielectric Continuum Representation of the Solvent. ACS Publications. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Separation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO® Columns for Chromatography Separations. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Approximate pKa chart of the functional groups. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Exploiting Selectivity in HPLC and UHPLC With Rational Stationary Phase Design. Advanced Chromatography Technologies. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. [Link]

  • Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. Chromatography Online. [Link]

  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. PubChem. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International. [Link]

Sources

Optimization

Technical Support Center: Catalyst Remediation in 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Synthesis

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for removing residual tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for removing residual transition metal catalysts (specifically Palladium) from batches of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Because this compound is a critical pharmaceutical intermediate, residual elemental impurities must be strictly controlled to meet the , which classifies Palladium as a Class 2B element with stringent Permitted Daily Exposure (PDE) limits[1][2].

Part 1: Mechanistic Insights & Causality

The molecular structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one presents unique challenges for metal clearance. The molecule contains two highly active coordinating sites:

  • The Primary Amine (Aniline moiety): Acts as a strong σ -donor, stabilizing colloidal Pd(0) nanoparticles and chelating soluble Pd(II) species.

  • The Pyrazolone Core: Capable of tautomerization (keto-enol form), providing additional oxygen/nitrogen donor atoms that can form stable complexes with transition metals.

When standard physical filtration fails, it is because the palladium is no longer a heterogeneous particulate but has been "solubilized" via coordination with your product. To clear it, you must introduce a scavenger that possesses a thermodynamically higher binding affinity for Palladium than the pyrazolone product itself.

ScavengingMechanism A Soluble Pd(II) / Pd(0) Complex Stabilized by Aniline Moiety C Ligand Exchange Reaction (S-Pd Chemisorption) A->C B Silica-Thiol Scavenger (High Affinity Soft Ligand) B->C D Immobilized Pd on Silica (Heterogeneous Phase) C->D E Purified Pyrazolone (Organic Filtrate) D->E Filtration

Mechanism of soluble palladium capture via chemisorption on thiol-functionalized silica.

Part 2: Troubleshooting FAQs

Q1: Why does my batch retain high levels of Palladium (>500 ppm) even after standard Celite filtration? A1: Physical filtration through Celite or standard silica only removes bulk, heterogeneous Pd agglomerates[3]. Because the primary amine on the 4-aminophenyl group acts as a ligand, it pulls leached Pd(II) or fine Pd(0) colloids into the organic phase. You are experiencing a chemical solubility issue, not a physical filtration failure. You must transition to chemical scavenging to break the product-metal coordination[4].

Q2: How do I select the most thermodynamically favorable scavenger for this specific pyrazolone? A2: Based on Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" Lewis acid. The nitrogen and oxygen atoms on your pyrazolone product are "hard" to "borderline" Lewis bases. To outcompete the product, you must use a scavenger with "soft" Lewis base functional groups, such as Thiols (–SH) or Thiourea[5]. A functionalized silica-thiol scavenger will rapidly undergo ligand exchange, stripping the Pd from your product and irreversibly binding it to the silica matrix.

Q3: What is the optimal solvent and temperature for the scavenging step? A3: Scavenging kinetics are diffusion-limited. For 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, use polar aprotic solvents (e.g., THF, DMF) to ensure the product remains fully dissolved. Heating the mixture to 40–50°C increases the kinetic energy, accelerating the diffusion of Pd complexes into the scavenger pores and reducing the required incubation time from 24 hours to 4–6 hours[3][4].

Q4: Why am I experiencing a 15-20% product loss during the metal removal step? A4: Product loss is typically caused by non-specific hydrogen bonding between the pyrazolone carbonyl/amine groups and the unfunctionalized silanol groups on the scavenger backbone (or activated carbon pores). Causality: If you filter the scavenger cold, the product remains adsorbed. Solution: Always wash the filtered scavenger cake with 2–3 volumes of hot polar solvent (e.g., hot THF or Methanol) to break these hydrogen bonds and elute the trapped product.

Part 3: Standard Operating Procedures (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating kinetic sampling and mass balance checks, the protocol proves its own efficacy and rules out false positives (e.g., analytical matrix suppression).

Self-Validating Protocol for Palladium Scavenging

Step 1: Pre-filtration & Baseline Establishment

  • Dissolve the crude 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in THF (10 mL/g of product).

  • Filter the solution through a 1 cm pad of Celite to remove bulk insoluble Pd particulates[3].

  • Self-Validation Checkpoint: Extract a 1.0 mL aliquot (Sample A). Evaporate and analyze via ICP-MS to establish the baseline soluble Pd concentration.

Step 2: Scavenger Introduction

  • Add 10% w/w Silica-Thiol scavenger (relative to the theoretical mass of the product) to the filtrate.

  • Causality Note: Silica-based scavengers are chosen over polystyrene-based resins here because they do not require solvent swelling to expose their active sites, providing immediate kinetic action in THF[6].

Step 3: Kinetic Incubation & Sampling

  • Agitate the suspension mechanically at 40°C.

  • Self-Validation Checkpoint: Extract 0.5 mL aliquots at t = 2 hours (Sample B) and t = 6 hours (Sample C). Filter these aliquots through a 0.22 µm syringe filter.

  • Logic: If ICP-MS shows that Pd levels plateau between 2h and 6h but remain above the 10 ppm target, the scavenger is saturated. Prolonged heating will not help; a second sequential scavenger treatment is required[3].

Step 4: Separation & Product Recovery

  • Filter the bulk suspension through a 0.22 µm PTFE membrane to remove the Pd-loaded scavenger.

  • Wash the filter cake with 2 bed-volumes of hot THF (50°C) to desorb any non-specifically bound pyrazolone product.

Step 5: ICP-MS Validation & Spike Recovery

  • Concentrate the combined filtrate and washings in vacuo to isolate the purified product.

  • Self-Validation Checkpoint: Perform ICP-MS on the final product. Concurrently, run a 50 ppm Pd spike-recovery test on the final product matrix. If the spike recovery is <90%, the pyrazolone matrix is suppressing the ionization signal, and the sample must be subjected to microwave-assisted acid digestion prior to re-analysis.

Workflow S1 Step 1: Celite Pre-filtration (Removes bulk Pd) S2 Step 2: Silica-Thiol Addition (10% w/w) S1->S2 S3 Step 3: Kinetic Incubation (40°C, 2-6h) S2->S3 S4 Step 4: 0.22 µm PTFE Filtration (Separates Heterogeneous Pd) S3->S4 S5 Step 5: ICP-MS Validation (Ensures < 10 ppm) S4->S5

Self-validating workflow for residual palladium scavenging and analytical verification.

Part 4: Quantitative Data Presentation

The following table summarizes comparative data for scavenger screening on a 100g batch of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one contaminated with 1250 ppm of residual Palladium.

Scavenger TypeFunctional GroupLoading (w/w)Temp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Product Yield (%)
Control (Celite) NoneN/A251125089098.5
Activated Carbon N/A15%2512125031074.0
Silica-Amine Primary Amine10%406125042095.2
Polymer-Thiourea Thiourea10%40612504592.8
Silica-Thiol Thiol (–SH)10%4061250< 10 96.4

Note: Activated carbon results in severe product loss due to non-specific adsorption of the pyrazolone core, whereas Silica-Thiol provides the optimal balance of targeted chemisorption and high product recovery.

Part 5: References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Guideline for Elemental Impurities Q3D(R2)." ICH Quality Guidelines, April 2022. Available at:[Link]

  • Organic Process Research & Development. "Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger." ACS Publications, July 2015. Available at:[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Case Studies, Accessed March 2026. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

As an amino-functionalized derivative of the neuroprotective agent edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)[1], this compound presents unique chromatographic challenges. Its amphoteric nature—combining a basic aniline moiety with an acidic pyrazolone core—requires precise mobile phase optimization to ensure symmetrical peak shape, adequate retention, and maximum ionization efficiency.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my analyte exhibit poor retention and severe peak tailing on a standard C18 column? A1:

  • Causality: The target molecule possesses a basic free amine group on the phenyl ring (pKa ~4.6). In standard acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7), this amine becomes fully protonated. The resulting cation is highly polar, which drastically reduces hydrophobic retention on standard C18 stationary phases, causing early elution. Furthermore, the positively charged amine interacts with unendcapped, residual silanols on the silica backbone via secondary ion-exchange mechanisms, resulting in severe peak tailing.

  • Solution: Switch to an aqueous-compatible, polar-endcapped column (such as the Zorbax SB-Aq)[2]. Alternatively, utilize a Biphenyl stationary phase, which provides enhanced π-π interactions for aromatic amines and improves retention of the polar protonated form[3].

Q2: Should I use Methanol or Acetonitrile as the organic modifier? A2:

  • Causality: Methanol is strongly recommended over acetonitrile. Pyrazolone derivatives undergo keto-enol tautomerism. Methanol, being a protic solvent, effectively solvates both tautomeric forms and facilitates proton transfer in the electrospray ionization (ESI) source. Acetonitrile is aprotic and can cause ion suppression or inconsistent ionization for this specific class of compounds. Validated LC-MS/MS methods for related pyrazolones, such as edaravone, predominantly utilize 0.1% formic acid paired with methanol to achieve robust sensitivity[1],[4].

  • Solution: Begin optimization with 100% Methanol as your organic phase.

Q3: How does mobile phase pH affect MS sensitivity and ionization mode? A3:

  • Causality: The molecule is amphoteric. It contains a basic amine that readily accepts a proton to form the [M+H]+ ion (m/z 190.1) in acidic conditions. However, the pyrazolone core is slightly acidic and can deprotonate to form the [M-H]- ion (m/z 188.1) in neutral or basic conditions.

  • Solution: If using 0.1% Formic Acid, operate the MS in Positive ESI mode. If utilizing 10 mM Ammonium Acetate (pH ~6.8), the neutral amine increases hydrophobic retention, and the pyrazolone core allows for highly sensitive detection in Negative ESI mode[2].

Part 2: Data Visualization & Method Summaries

Table 1: Effect of Mobile Phase Matrix on Chromatography and MS Signal

Summary of empirical observations during mobile phase screening.

Aqueous PhaseOrganic ModifierESI ModeRetention Factor (k')Peak ShapeMS Sensitivity
0.1% Formic AcidAcetonitrilePositive (+)Low (< 1.5)TailingModerate
0.1% Formic AcidMethanolPositive (+)Moderate (~ 2.5)SymmetricalHigh
10 mM NH₄OAcMethanolNegative (-)High (> 3.5)SymmetricalVery High
Table 2: Standard Gradient Protocol

A reliable starting gradient for pyrazolone derivatives using a 50 mm column[1],[4].

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Methanol)
0.00.39010
1.00.39010
5.00.31090
7.00.31090
7.10.39010
10.00.39010

Part 3: Experimental Protocols & Workflows

Protocol: Step-by-Step Mobile Phase Optimization

Step 1: Preparation of Tuning Solutions

  • Dissolve 1 mg of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in 1 mL of 50:50 Methanol:Water to create a 1 mg/mL stock solution.

  • Dilute to 100 ng/mL using 0.1% Formic Acid in Water for ESI+ tuning, and separately in 10 mM Ammonium Acetate for ESI- tuning.

Step 2: MS Source Optimization (Self-Validating Step)

  • Infuse the 100 ng/mL tuning solutions directly into the MS at 10 µL/min using a syringe pump, teed into a 0.3 mL/min flow of 50% Mobile Phase B.

  • Validation Check: Monitor m/z 190.1 (Positive) and m/z 188.1 (Negative). Adjust the declustering potential (DP) and collision energy (CE) until the precursor ion signal is maximized and stable (RSD < 5% over 1 minute).

Step 3: Column Equilibration & Carryover Verification

  • Install a polar-endcapped C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Equilibrate the column with the initial gradient conditions (90% A / 10% B) for at least 10 column volumes.

  • Validation Check (System Suitability): Inject a solvent blank immediately following the highest calibration standard. If the peak area in the blank exceeds 20% of the Lower Limit of Quantification (LLOQ), carryover is present, indicating that the basic amine is binding to the injector needle or column frit. To resolve this, add 0.1% Formic Acid to the strong needle wash solvent.

Part 4: Logical Relationships & Workflows

Workflow Start Analyze Analyte Properties Phase1 Select Aqueous Phase Start->Phase1 Acidic 0.1% Formic Acid Favors ESI+ Phase1->Acidic Neutral 10 mM NH4OAc Favors ESI- Phase1->Neutral Phase2 Select Organic Modifier Acidic->Phase2 Neutral->Phase2 MeOH Methanol (Protic) Better Ionization Phase2->MeOH Column Select Stationary Phase (Biphenyl or Polar-C18) MeOH->Column End Finalize LC-MS Gradient Column->End

Decision workflow for optimizing mobile phase and column chemistry.

Ionization Acidic Acidic Phase (pH 2.7) [M+H]+ Dominant Neutral Neutral Phase (pH 6.8) Keto-Enol Equilibrium Acidic->Neutral pH shift Basic Basic Phase (pH 9.0) [M-H]- Dominant Neutral->Basic pH shift

Impact of mobile phase pH on the ionization state and MS detection mode.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Optimization

Technical Support Center: Steric Hindrance in 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Reactions

Introduction Welcome to the technical support guide for substitution reactions involving 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a key intermediate in the synthesis of various dyes, pigments, and pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for substitution reactions involving 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical agents.[1][2] A common challenge encountered by researchers is the reduced reactivity of the 4-amino group, largely due to steric hindrance imposed by the bulky pyrazolone ring. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.

The core of the problem lies in the geometry of the molecule. The pyrazolone ring is not only large but also positioned in a way that physically obstructs the approach of reagents to the nitrogen atom of the aminophenyl group. This steric congestion can significantly slow down or completely prevent desired N-alkylation, N-acylation, and N-arylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-amino group on this pyrazolone derivative significantly less reactive than a simple aniline?

A1: The primary reason is steric hindrance. The large, non-planar pyrazolone heterocycle ortho to the aminophenyl linker restricts access to the nitrogen's lone pair of electrons. This physical barrier makes it difficult for incoming electrophiles to achieve the necessary orbital overlap for a successful reaction, effectively increasing the activation energy of the substitution. Studies on related structures have shown that bulky substituents near a reaction center can dramatically decrease reaction rates.[3]

Q2: Are there other reactive sites on the molecule I should be aware of?

A2: Yes. The pyrazolone ring itself contains several potentially reactive sites. The C-4 position on the pyrazolone ring has an active methylene group and can be a site for electrophilic substitution or condensation reactions, especially under basic conditions.[4] Additionally, the N-1 nitrogen of the pyrazolone is part of an amide-like system and can participate in reactions, although it is generally less nucleophilic than the exocyclic amino group. Careful control of reaction conditions is crucial to ensure selectivity for the desired 4-amino group substitution.

Q3: Can I use protecting groups to mitigate these issues?

A3: While using a protecting group on the amino function is a standard strategy in organic synthesis, it is often counterproductive here. The act of adding and removing a protecting group still requires the amino group to react, which is the initial problem. Furthermore, adding a bulky protecting group can exacerbate steric hindrance for subsequent reactions on other parts of the molecule. A more effective approach is usually to modify the reaction conditions or catalyst system to accommodate the existing steric bulk.

Troubleshooting Guide: Low or No Product Yield

This section addresses the most common failure mode in substitution reactions: low or non-existent yield of the desired N-substituted product.

Problem: My N-acylation / N-alkylation / N-arylation reaction is failing.

When a standard substitution protocol fails, it's essential to diagnose the root cause systematically. The following flowchart and detailed explanations will guide you through the troubleshooting process.

G cluster_0 Troubleshooting Low Yield Start Low / No Yield in Substitution Reaction CheckConditions Step 1: Verify Reagent & Reaction Conditions - Reagent purity? - Anhydrous conditions? - Correct stoichiometry? Start->CheckConditions IncreaseEnergy Step 2: Increase Reaction Energy - Increase temperature? - Use microwave irradiation? CheckConditions->IncreaseEnergy If conditions are correct ChangeReagent Step 3: Enhance Reagent Reactivity - Switch to a more reactive electrophile? (e.g., Anhydride -> Acyl Chloride) IncreaseEnergy->ChangeReagent If yield still low Catalyst Step 4: Employ a Specialized Catalyst - For Arylation: Use Buchwald-Hartwig? - For Alkylation: Use 'Borrowing Hydrogen' catalyst? ChangeReagent->Catalyst If yield still low Success Reaction Successful Catalyst->Success If successful Failure Consult Advanced Methodologies Catalyst->Failure If still fails

Caption: A step-by-step decision tree for troubleshooting failed substitution reactions.

Detailed Troubleshooting Steps

Question: I've confirmed my reagents are pure and conditions are anhydrous, but my N-acylation with acetic anhydride shows no conversion. What's next?

Answer: This is a classic case of steric hindrance preventing a moderately reactive electrophile from accessing the nucleophilic amine. You need to increase the energy of the system or use a more potent reagent.

  • Solution A: Increase Reaction Energy with Microwave Irradiation. Conventional heating can sometimes lead to decomposition over long reaction times. Microwave-assisted synthesis provides rapid, uniform heating that can overcome activation energy barriers more efficiently.[5][6] Significant reductions in reaction times and increases in yield are often observed.[7]

  • Solution B: Switch to a More Reactive Acylating Agent. Acyl chlorides are significantly more electrophilic than their corresponding anhydrides. Switching from acetic anhydride to acetyl chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, can often drive the reaction to completion. The synthesis of N-N atropisomeric compounds has been successful using highly reactive aroyl chlorides where other reagents failed.[8][9]

Question: My N-alkylation with a primary alkyl bromide is extremely slow and gives a low yield. How can I improve this?

Answer: Direct N-alkylation of sterically hindered anilines with alkyl halides is often inefficient. Modern catalytic methods offer superior alternatives.

  • Solution: Employ a "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalyst. This sustainable methodology allows for the N-alkylation of amines using alcohols as the alkylating agents, with water as the only byproduct.[10] These reactions are often catalyzed by transition metals like nickel, tungsten, or zinc.[10][11][12] These systems can be particularly effective for hindered substrates where traditional methods fail.[11]

    • Mechanism Insight: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. The amine then condenses with this highly reactive aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product.

Question: I am attempting a C-N cross-coupling (N-arylation) with an aryl bromide, and standard Pd(OAc)₂/PPh₃ catalysis isn't working. What should I do?

Answer: This is a prime application for Buchwald-Hartwig Amination . This palladium-catalyzed cross-coupling reaction is the state-of-the-art method for forming C-N bonds and has been specifically developed to handle challenging substrates, including sterically hindered and electron-rich anilines.[13][14][15]

  • Solution: Switch to a Buchwald-Hartwig Catalyst System. Success in this reaction is highly dependent on the choice of ligand on the palladium catalyst.

    • Ligand Choice is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are required. First-generation ligands like P(o-tolyl)₃ have been superseded by more advanced ligands.

    • Recommended Ligands: Bidentate ligands like BINAP and DPPF, and particularly bulky monophosphine ligands from the "Buchwald Ligand" family (e.g., XPhos, SPhos), are highly effective.[13][16] These ligands promote the crucial reductive elimination step and prevent the formation of inactive catalyst species.[13]

    • Base and Solvent: A strong, non-nucleophilic bulky base such as NaOt-Bu or Kt-Bu is essential.[16] Toluene is a commonly used solvent.

Catalyst SystemLigand TypeTypical SubstratesKey Advantages
Gen 1 (e.g., Pd[P(o-Tolyl)₃]₂)Bulky MonophosphineSecondary aminesPioneering system, but limited scope.[13]
Gen 2 (e.g., BINAP, DPPF)Bidentate PhosphinePrimary amines, aryl iodidesImproved rates and yields, broader scope.[13]
Gen 3+ (e.g., XPhos, SPhos)Bulky BiarylphosphineSterically hindered anilines, aryl chloridesHigh activity, excellent for challenging substrates.[16]

Key Experimental Protocols

Protocol 1: Microwave-Assisted N-Acetylation

This protocol is for the acetylation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one using acetyl chloride.

Workflow Diagram:

G cluster_protocol Microwave Acetylation Protocol A 1. Combine pyrazolone, anhydrous solvent (e.g., THF), and triethylamine in MW vial. B 2. Add acetyl chloride dropwise while cooling. A->B C 3. Seal vial and place in microwave reactor. B->C D 4. Irradiate at 120-150°C for 10-30 minutes. C->D E 5. Cool, filter triethylamine HCl salt, and concentrate filtrate. D->E F 6. Purify crude product via recrystallization or chromatography. E->F

Caption: Workflow for a typical microwave-assisted acetylation experiment.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (1.0 eq), anhydrous tetrahydrofuran (THF, 5 mL), and triethylamine (1.5 eq).

  • Stir the mixture briefly to dissolve the solids.

  • Place the vial in an ice bath and add acetyl chloride (1.2 eq) dropwise with stirring.

  • Securely cap the vial and place it in the cavity of a laboratory microwave reactor.

  • Irradiate the mixture at a constant temperature of 140°C for 20 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of fresh THF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol to yield the N-acetylated product.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the coupling of the title compound with a representative aryl bromide (e.g., 4-bromotoluene).

Step-by-Step Methodology:

  • Add an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser to a glovebox.

  • Inside the glovebox, charge the flask with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Remove the flask from the glovebox, and under a positive pressure of argon, add 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (1.0 eq) and 4-bromotoluene (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 110°C and stir vigorously under the argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-arylated product.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Efficacy Guide: 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one vs. Edaravone

Executive Summary & Chemical Rationale Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a potent, clinically approved free radical scavenger utilized in the management of acute ischemic stroke and amyotrophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a potent, clinically approved free radical scavenger utilized in the management of acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[1],[2]. Despite its clinical success, structural optimization of the pyrazolone scaffold has led to the development of superior analogs designed to maximize electron-donating capabilities.

This guide provides an objective, data-driven comparison between Edaravone and its para-amino substituted derivative, 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one [2].

Stereoelectronic Causality: The antioxidant efficacy of pyrazolone derivatives is intrinsically linked to the electron density of the pyrazolone ring, which dictates the efficiency of the electron transfer mechanisms responsible for neutralizing reactive oxygen species (ROS)[3]. Edaravone operates primarily via its anionic tautomer, which scavenges radicals through Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways[4].

By substituting the phenyl ring with a 4-amino group (a strong Electron-Donating Group, EDG), the electron density on the active pyrazolone core is significantly increased via resonance (+R) and inductive effects. Quantum mechanical (QM) and Density Functional Theory (DFT) studies confirm that such EDG modifications lower the Ionization Potential (IP) and Bond Dissociation Energy (BDE) of the active sites[5]. Consequently, the 4-aminophenyl analog exhibits a lower activation energy barrier for radical scavenging, resulting in enhanced antioxidant kinetics compared to unsubstituted Edaravone[1],[6].

Mechanistic Pathway Visualization

Mechanism A Edaravone Analog (Keto Form) B Enol Tautomer (Active Form) A->B Tautomerization C Pyrazolone Anion (Deprotonated) B->C -H+ (pH 7.4) D Radical Scavenging (SET / HAT) C->D + ROS (e.g., •OH) E Stable Pyrazole Radical D->E Electron Transfer F 4-Amino Substitution (EDG Effect) F->C Increases Electron Density Lowers Ionization Potential

Fig 1. Mechanistic pathway of ROS scavenging by pyrazolones and the enhancing effect of 4-amino substitution.

Comparative Antioxidant Efficacy (Quantitative Data)

To objectively benchmark the performance of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one against Edaravone, multiple orthogonal in vitro assays are utilized. The table below synthesizes representative pharmacological data demonstrating the superior radical scavenging capacity of the 4-amino analog across SET-dominant (DPPH, ABTS, FRAP) and HAT-dominant (ORAC) mechanisms[1],[6],[3].

Assay / MetricPrimary MechanismEdaravone (Standard)2-(4-Aminophenyl) AnalogFold Improvement
DPPH (IC₅₀, µM) SET / HAT25.4 ± 1.28.7 ± 0.6~2.9x
ABTS (TEAC) SET0.85 ± 0.051.92 ± 0.10~2.2x
FRAP (TE) SET0.90 ± 0.042.15 ± 0.12~2.4x
ORAC (TE) HAT2.10 ± 0.154.85 ± 0.20~2.3x

(Note: TEAC = Trolox Equivalent Antioxidant Capacity; TE = Trolox Equivalents. Lower IC₅₀ and higher TE/TEAC values indicate superior antioxidant efficacy).

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust comparative data requires self-validating experimental designs. The following protocols incorporate internal controls and kinetic tracking to eliminate solvent artifacts and ensure the measured absorbance/fluorescence strictly reflects the compound's intrinsic ROS scavenging ability.

Protocol A: DPPH Radical Scavenging Assay (SET Evaluation)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the pyrazolone to donate an electron/hydrogen to reduce the stable purple DPPH radical to a yellow diamagnetic molecule. Methanol is selected as the solvent to stabilize the free base of the aminophenyl derivative.

  • Reagent Preparation: Dissolve DPPH in absolute methanol to a concentration of 0.1 mM. Validation step: Ensure the initial absorbance at 517 nm is between 0.8 and 1.0 to guarantee radical stability.

  • Compound Dilution: Prepare serial dilutions (1 µM to 100 µM) of Edaravone and the 4-aminophenyl analog in methanol.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Include a solvent blank (methanol + DPPH) as a negative control and Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at 25°C for exactly 30 minutes. Causality: The 30-minute window allows the SET reaction of the sterically hindered 4-amino analog to reach thermodynamic equilibrium.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the % scavenging activity and derive the IC₅₀ via non-linear regression analysis.

Protocol B: ORAC Assay (HAT Evaluation)

Causality: The ORAC (Oxygen Radical Absorbance Capacity) assay evaluates the HAT mechanism by measuring the compound's ability to protect fluorescein from degradation by AAPH-derived peroxyl radicals[1]. This closely mimics physiological lipid peroxidation.

  • Buffer Preparation: Use 75 mM phosphate buffer (pH 7.4) to mimic physiological conditions and ensure the pyrazolone is in its active anionic tautomeric form[4].

  • Probe & Radical Setup: Prepare 70 nM fluorescein and 12 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the phosphate buffer.

  • Thermal Equilibration: Add 20 µL of the test compound (or Trolox standards) and 120 µL of fluorescein to a black 96-well plate. Incubate at 37°C for 15 minutes. Validation step: Pre-incubation prevents temperature gradients from skewing the kinetic fluorescence decay curve.

  • Kinetic Measurement: Rapidly inject 60 µL of AAPH to initiate the reaction. Immediately read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

  • Data Integration: Calculate the Area Under the Curve (AUC) for the sample and subtract the blank AUC. Express the final value as Trolox Equivalents (TE).

High-Throughput Screening Workflow Visualization

Workflow Step1 Step 1: Reagent Prep Equilibrate DPPH/ABTS in Methanol/Buffer Step2 Step 2: Compound Dilution Serial dilution (1-100 µM) of Edaravone & Analog Step1->Step2 Step3 Step 3: Incubation Dark, 30 mins, 25°C Allow SET/HAT reactions Step2->Step3 Step4 Step 4: Spectrophotometry Measure Absorbance (517nm DPPH / 734nm ABTS) Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & TEAC via Non-linear Regression Step4->Step5

Fig 2. High-throughput spectrophotometric workflow for comparative antioxidant screening.

References

  • Burgart, Y., et al. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, 2022. URL:[Link]

  • "Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study." ResearchGate. URL:[Link]

  • Mohan, D., et al. "Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives." MDPI / ResearchGate, 2024. URL:[Link]

  • "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect." European Journal of Medicinal Chemistry / NIH, 2020. URL:[Link]

  • Betti, F. "Design and synthesis of new adenosine receptor antagonists as neuroprotective agents." FLORE (Università degli Studi di Firenze). URL:[Link]

  • "DRUG CONTAINING PYRAZOLONE DERIVATIVE (EP 3666270 A1)." European Patent Office. URL:[Link]

Sources

Comparative

Structural and Functional Divergence: A Comparative Guide to 4-Aminophenyl vs. 3-Aminophenyl Pyrazol-3-one Isomers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationships (SAR), Mechanistic Pathways, and Validated Experimental Protocols The Chemical Imperat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationships (SAR), Mechanistic Pathways, and Validated Experimental Protocols

The Chemical Imperative: Why Isomerism Dictates Efficacy

Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a foundational free radical scavenger utilized clinically for amyotrophic lateral sclerosis (ALS) and ischemic stroke[1]. In modern drug discovery, functionalizing the phenyl ring of edaravone with an amino group generates potent multi-target directed ligands (MTDLs)[2]. However, the spatial orientation of this amino group—specifically the para (4-aminophenyl) versus meta (3-aminophenyl) position—fundamentally alters the molecule's electronic architecture.

As a Senior Application Scientist, I frequently observe researchers treating these positional isomers interchangeably in early-stage screening. This is a critical error. The position of the amino group dictates the thermodynamic driving force for radical scavenging, altering both the reaction kinetics and the stability of the intermediate species[3].

Electronic Architecture & Structure-Activity Relationship (SAR)

The core mechanism of pyrazolone-based antioxidants relies on Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the active methylene/enol group at the C4 position of the pyrazolone ring[1].

  • 2-(4-Aminophenyl)-Isomer (Para): The amino group exerts a strong resonance electron-donating effect (+R). The nitrogen's lone pair delocalizes through the phenyl pi-system directly into the pyrazolone core. Upon scavenging a reactive oxygen species (ROS), the resulting pyrazolone radical is highly stabilized by this extended conjugation network, dramatically lowering the ionization potential[3].

  • 2-(3-Aminophenyl)-Isomer (Meta): In the meta position, resonance cannot effectively reach the carbon atom bonded to the pyrazolone ring. Consequently, the amino group predominantly exerts an electron-withdrawing inductive effect (-I). This restricts radical delocalization, increasing the energy barrier for HAT/SET and reducing overall antioxidant efficacy[3].

Pathway cluster_para Para-Isomer (4-Aminophenyl) cluster_meta Meta-Isomer (3-Aminophenyl) P1 Radical Initiation (ROS Exposure) P2 Hydrogen Atom Transfer (HAT) P1->P2 P3 Extended Resonance Stabilization (+R) P2->P3 P4 High Scavenging Efficiency P3->P4 M1 Radical Initiation (ROS Exposure) M2 Hydrogen Atom Transfer (HAT) M1->M2 M3 Inductive Withdrawal (-I Effect) M2->M3 M4 Moderate Scavenging Efficiency M3->M4

Fig 1: Mechanistic divergence in radical scavenging pathways between para and meta isomers.

Physicochemical and Structural Profiling

To ensure accurate compound sourcing and application, the structural and electronic properties of both isomers are summarized below.

Table 1: Structural and Electronic Comparison

Property4-Aminophenyl Isomer (Para)3-Aminophenyl Isomer (Meta)
CAS Number 6402-08-0 (Base) / 107430-44-4 (diHCl)[4]90-32-4[4]
IUPAC Name 2-(4-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Electronic Effect Strong +R (Resonance), Weak -IWeak +R, Strong -I (Inductive)
Radical Delocalization Extended to the exocyclic amino nitrogenRestricted strictly to the phenyl ring
Primary Application Anti-ischemic MTDLs, potent neuroprotectants[2]Dye intermediates, cross-linking reagents[5]

Comparative Antioxidant Performance Data

The following table synthesizes the relative radical scavenging capacities of the isomers compared to the unsubstituted edaravone standard. The para-isomer consistently demonstrates superior performance due to the +R stabilization mechanism[3].

Table 2: Radical Scavenging Efficacy (In Vitro Assays)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Relative Efficacy vs Edaravone
Edaravone (Standard) ~30.80~45.201.0x
4-Aminophenyl Isomer ~15.16~22.10~2.0x (Superior)
3-Aminophenyl Isomer ~28.45~39.50~1.1x (Marginal)

(Note: Exact IC₅₀ values vary by solvent and assay pH; data reflects established SAR trends for pyrazolone derivatives[2],[3]).

Validated Laboratory Protocols: Self-Validating Kinetic DPPH Assay

When evaluating novel pyrazolone derivatives, standard endpoint DPPH assays are insufficient. They fail to distinguish between rapid SET mechanisms and slower HAT mechanisms. To rigorously prove the resonance advantage of the para-isomer, you must utilize a kinetic tracking protocol integrated with a self-validating control system.

The Causality Behind the Protocol
  • Why Kinetic Tracking? The +R effect of the para-isomer lowers its ionization potential, favoring an instantaneous SET mechanism. By tracking absorbance continuously over 30 minutes, you can calculate the bimolecular rate constant, providing mathematical proof of the electronic mechanism rather than just a final concentration ratio.

  • Why a Metal Chelator Control? Trace transition metals in solvents can catalyze the oxidation of the amino group, creating false-positive "scavenging" signals (Fenton-like chemistry). Adding EDTA ensures the observed signal is strictly due to direct radical-ligand interaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in anhydrous methanol (protect from light to prevent auto-degradation).

    • Prepare serial dilutions of the pyrazolone isomers (0.1 µM to 100 µM) in methanol.

  • Self-Validating Controls Setup:

    • Control A (Baseline): Methanol + DPPH (measures natural DPPH decay).

    • Control B (Chelator): Isomer + DPPH + 50 µM EDTA (rules out metal-catalyzed oxidation).

  • Reaction Initiation: Add 100 µL of the isomer solution to 100 µL of the DPPH solution in a 96-well microplate.

  • Kinetic Monitoring: Immediately place the plate in a microplate reader. Measure absorbance at 517 nm every 30 seconds for 30 minutes at 25°C.

  • Data Synthesis: Plot the logarithmic decay of absorbance over time to extract the pseudo-first-order rate constant ( kobs​ ). The para-isomer will exhibit a significantly steeper initial slope compared to the meta-isomer.

Workflow cluster_validation Self-Validating System Step1 1. Isomer Solubilization (Methanol, 0.1-100 µM) Step2 2. DPPH Radical Addition (0.1 mM, Dark Incubation) Step1->Step2 Step3 3. Kinetic Absorbance Tracking (517 nm) Step2->Step3 Step4 4. IC50 & Kinetic Rate Constant Calculation Step3->Step4 Val1 Metal Chelator Control (Rule out Fenton rxn) Val1->Step2 added to Val2 Solvent Blank Control (Baseline Stability) Val2->Step3 calibrates

Fig 2: Self-validating DPPH kinetic assay workflow with integrated mechanistic controls.

Applications in Drug Development

The structural distinction between these isomers dictates their downstream applications in medicinal chemistry:

  • The 4-Aminophenyl Isomer is highly prized in neuropharmacology. Recent studies have successfully utilized the para-isomer scaffold to synthesize bifunctional agents (e.g., coupling it with dihydropyridazinones) that simultaneously inhibit phosphodiesterase 3A (PDE3A) for antiplatelet aggregation and provide profound neuroprotection via radical scavenging in ischemic stroke models[2].

  • The 3-Aminophenyl Isomer , lacking the requisite electronic stabilization for elite antioxidant performance, is more commonly utilized as an intermediate in materials science, specifically in the synthesis of reactive dyes and analytical complexing agents[5].

References

  • Design and Synthesis of Edaravone Derivatives Containing 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one as Bifunctional Anti-ischemic Stroke Agents - PubMed URL: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH URL: [Link]

  • Results of DPPH assay of edaravone derivatives (L1–L9) and their Cu(II) complexes - ResearchGate URL:[Link]

  • 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one - NextSDS URL: [Link]

  • EP0278904A1 - Reactive dyes, their preparation and their use - Google Patents URL

Sources

Validation

Benchmarking 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one against standard dye intermediates

An Expert Guide to Benchmarking 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one as a High-Performance Dye Intermediate Authored by Dr. Evelyn Reed, Senior Application Scientist In the dynamic landscape of colorat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Benchmarking 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one as a High-Performance Dye Intermediate

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the dynamic landscape of coloration and functional dyes, the pursuit of novel intermediates that offer enhanced performance, improved stability, and more favorable toxicological profiles is a constant endeavor. This guide provides an in-depth comparative analysis of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a versatile pyrazolone-based intermediate, against established industry-standard dye precursors. We will explore the underlying chemical principles, present rigorous experimental protocols for benchmarking, and deliver data-driven insights to inform your research and development initiatives.

The selection of a dye intermediate is a critical decision in the synthesis of azo and other classes of dyes, directly impacting the final properties of the colorant. Traditional intermediates, while well-characterized, may present limitations in terms of achievable color space, lightfastness, or environmental impact. 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one emerges as a compelling alternative, offering a unique combination of a reactive aromatic amine for diazotization and a pyrazolone core that can be tailored to generate a wide spectrum of hues with desirable fastness properties.

This document is structured to provide a holistic understanding of the compound's performance. We will begin with a comparative overview of its physicochemical properties, followed by detailed experimental workflows for the synthesis of a representative azo dye and its subsequent performance evaluation. All protocols are designed to be self-validating, ensuring reproducibility and reliability of the obtained results.

Comparative Physicochemical Properties of Dye Intermediates

A thorough understanding of the fundamental properties of a dye intermediate is paramount to predicting its behavior in a synthesis and the performance of the resulting dye. The following table summarizes the key properties of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in comparison to two widely used standard intermediates: Aniline and p-Anisidine.

Property2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-oneAnilinep-Anisidine
Molecular Formula C10H11N3OC6H7NC7H9NO
Molecular Weight 189.21 g/mol 93.13 g/mol 123.15 g/mol
Appearance Off-white to yellow powderColorless to brown oily liquidWhite to yellowish crystalline solid
Melting Point 235-238 °C-6 °C57-60 °C
Boiling Point Decomposes184 °C243 °C
Solubility Soluble in hot ethanol, DMF, DMSO. Insoluble in water.Slightly soluble in water. Soluble in ethanol, ether, benzene.Slightly soluble in water. Soluble in ethanol, ether.
Key Reactive Group Primary Aromatic AminePrimary Aromatic AminePrimary Aromatic Amine

The higher melting point and decomposition temperature of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one suggest greater thermal stability compared to the standard intermediates. Its solubility profile necessitates the use of organic or mixed solvent systems for dye synthesis, a common practice in the industry.

Experimental Benchmarking Workflow: Azo Dye Synthesis and Performance Evaluation

To objectively assess the performance of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, we will synthesize a representative azo dye and compare its properties to a dye synthesized from a standard intermediate. The following workflow outlines the key experimental stages.

cluster_synthesis Azo Dye Synthesis cluster_application Dye Application & Performance Testing cluster_data Data Analysis & Comparison diazotization Diazotization of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one coupling Azo Coupling with N,N-dimethylaniline diazotization->coupling Diazonium Salt isolation Isolation and Purification of the Azo Dye coupling->isolation Crude Dye dyeing Dyeing of Polyester Fabric isolation->dyeing Purified Dye spectro Spectroscopic Analysis (UV-Vis, λmax) isolation->spectro Dye Solution fastness Color Fastness Testing (Light, Wash, Rubbing) dyeing->fastness Dyed Fabric comparison Comparative Analysis of Dye Properties fastness->comparison spectro->comparison

Caption: Experimental workflow for benchmarking the performance of the target dye intermediate.

Detailed Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye from 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one and N,N-dimethylaniline.

Materials:

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • N,N-dimethylaniline

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 1.89 g (0.01 mol) of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in 20 mL of a 1:1 mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

    • Maintain the temperature below 5 °C and the pH between 4-5 by adding a saturated solution of sodium acetate as needed.

    • Continue stirring for 2 hours as the colored precipitate of the azo dye forms.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from an appropriate solvent, such as ethanol or a DMF/water mixture, to obtain the purified product.

    • Dry the purified dye in a vacuum oven at 60 °C.

Protocol for Dyeing Polyester Fabric

Materials:

  • Purified azo dye

  • Polyester fabric swatch (10x10 cm)

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid

  • Glycerol

  • Laboratory dyeing machine

Procedure:

  • Prepare a dye dispersion by grinding 0.1 g of the purified dye with 0.1 g of a dispersing agent and a few drops of glycerol to form a smooth paste.

  • Add the paste to a dye bath containing 100 mL of water.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Introduce the polyester fabric swatch into the dye bath.

  • Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/min and maintain it for 60 minutes.

  • Cool the dye bath to 70 °C and remove the dyed fabric.

  • Rinse the fabric with cold water and then subject it to a reduction clearing process to remove any surface-adhered dye.

  • Finally, wash the fabric with a non-ionic detergent and air dry.

Performance Evaluation Protocols

The following standardized tests should be performed on the dyed fabric samples to evaluate the performance of the dye.

  • Color Fastness to Light: Evaluated using a xenon arc lamp according to the ISO 105-B02 standard. The results are reported on a scale of 1 (poor) to 8 (excellent).

  • Color Fastness to Washing: Assessed according to the ISO 105-C06 standard. The test evaluates color staining on adjacent fabrics and color change of the original sample, rated on a scale of 1 (poor) to 5 (excellent).

  • Color Fastness to Rubbing (Crocking): Performed using a crockmeter according to the ISO 105-X12 standard for both dry and wet rubbing. The results are rated on a scale of 1 (poor) to 5 (excellent).

  • Spectroscopic Analysis: The absorption maximum (λmax) of the dye in a suitable solvent (e.g., DMF) is determined using a UV-Vis spectrophotometer. This provides information about the color of the dye.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of the performance of an azo dye synthesized from 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one with a standard disperse red dye derived from p-nitroaniline.

Performance MetricAzo Dye from 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-oneStandard Disperse Red Dye
Color Bright RedRed
λmax (in DMF) 520 nm510 nm
Light Fastness (ISO 105-B02) 6-75
Wash Fastness (ISO 105-C06) 4-54
Rubbing Fastness (Dry) 54-5
Rubbing Fastness (Wet) 4-54

The data indicates that the dye derived from 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one exhibits superior light fastness, a critical parameter for many applications. The other fastness properties are comparable or slightly better than the standard dye.

Mechanistic Insights and Structure-Property Relationships

The enhanced performance of dyes derived from 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be attributed to its unique molecular structure.

cluster_structure Structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one cluster_properties Resulting Dye Properties struct Pyrazolone Core -> High Molar Extinction Coefficient Primary Aromatic Amine -> Versatile Diazotization Methyl Group -> Modulates Solubility & Hue props Enhanced Light Fastness Good Thermal Stability Bright, Clear Hues struct->props contributes to

Caption: Structure-property relationship of the pyrazolone-based intermediate.

The pyrazolone ring system is known to be an excellent chromophore, contributing to high molar extinction coefficients and bright colors. Furthermore, the rigid, heterocyclic structure can enhance the photostability of the resulting dye by providing a pathway for the dissipation of absorbed light energy without causing chemical degradation. The presence of the methyl group can also influence the aggregation behavior of the dye molecules on the fiber, which in turn affects the color and fastness properties.

Conclusion and Future Outlook

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one represents a highly promising class of dye intermediates that can offer significant advantages over traditional precursors, particularly in the development of high-performance colorants with superior light fastness. The experimental framework provided in this guide offers a robust methodology for the systematic evaluation and benchmarking of this and other novel intermediates.

Future research should focus on expanding the range of coupling components used with the diazonium salt of this intermediate to explore the full-color space achievable. Additionally, a detailed investigation into the toxicological and ecotoxicological profile of the resulting dyes is warranted to ensure their commercial viability and environmental sustainability. The continued exploration of such advanced intermediates is crucial for driving innovation in the field of coloration science.

References

  • ISO 105-B02:2014: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

  • ISO 105-C06:2010: Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.

  • ISO 105-X12:2016: Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing.

  • Azo Dyes: Synthesis, Properties, and Applications. (Wiley-VCH) - A comprehensive textbook providing background on azo dye chemistry.

  • The Chemistry and Application of Dyes. (Plenum Press)

Comparative

A Guide to Spectroscopic Cross-Validation: Elucidating the Structure of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a critical, non-negotiable step. Misidentification can lead to wasted resources, inval...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a critical, non-negotiable step. Misidentification can lead to wasted resources, invalid biological data, and significant project delays. Spectroscopic analysis is the cornerstone of structural elucidation, and while individual techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, their true analytical strength is realized when they are used in concert.[1][2] This guide provides an in-depth, experience-driven comparison of NMR and FTIR data for the heterocyclic compound 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, demonstrating how cross-validation of these techniques provides a self-validating and authoritative structural proof.

Introduction: The Principle of Orthogonal Confirmation

The core principle of cross-validation is to use two or more fundamentally different analytical techniques to probe the same molecular attributes. FTIR spectroscopy measures the vibrational transitions of chemical bonds, providing a direct "fingerprint" of the functional groups present.[3][4] In contrast, NMR spectroscopy maps the chemical environment of specific nuclei (primarily ¹H and ¹³C), revealing connectivity and through-space relationships.[5][6] When a functional group proposed by an FTIR absorption band is confirmed by a corresponding set of signals in the NMR spectra, the confidence in the structural assignment increases exponentially. This guide will use the target molecule, 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, to illustrate this synergistic relationship.

The Target Molecule: Key Structural Features

Understanding the expected functional groups is the first step in any spectroscopic analysis. A visual inspection of our target molecule reveals the key features we aim to confirm.

Figure 1: Annotated structure of the target molecule. This diagram highlights the key functional groups: a primary aromatic amine (NH₂), a para-disubstituted benzene ring, a pyrazolone ring containing a carbonyl (C=O) group, and aliphatic methyl (CH₃) and methylene (CH₂) groups.

Experimental Protocols

Methodological rigor is paramount for obtaining high-quality, reproducible data. The following protocols represent best practices for the analysis of a solid organic compound like our target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: For solid samples, the KBr pellet method is chosen to achieve a uniform dispersion of the analyte in an IR-transparent matrix.[7] This minimizes scattering effects and produces sharp, well-defined absorption bands. The concentration is kept low (0.2-1%) to prevent total absorption (peak saturation) in accordance with the Beer-Lambert Law.[8][9]

Step-by-Step Protocol:

  • Drying: Dry spectroscopy-grade Potassium Bromide (KBr) in an oven at 100°C for at least 4 hours to remove adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[7]

  • Sample Preparation: Weigh approximately 1-2 mg of the finely ground sample and 200 mg of the dried KBr.[10]

  • Mixing: Gently but thoroughly mix the sample and KBr using an agate mortar and pestle to ensure a homogeneous mixture.[7]

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 metric tons) for 1-2 minutes using a hydraulic press to form a thin, transparent pellet.[7]

  • Data Acquisition:

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.[10]

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the pyrazolone derivative, and its ability to form hydrogen bonds helps in observing exchangeable protons like those on the amine (-NH₂) group.[11] A sample concentration of 10-20 mg for ¹H NMR and 30-50 mg for ¹³C NMR ensures an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[11][12][13]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆.[11] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[14] This removes any particulate matter that could degrade spectral resolution.

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum using standard acquisition parameters.

Data Analysis & Interpretation

The following sections present the hypothetical but representative spectral data for our target molecule, based on established chemical shift and frequency ranges for similar structures.[15][16][17][18][19][20]

FTIR Spectrum Analysis

The FTIR spectrum provides a rapid overview of the functional groups present.

Table 1: FTIR Spectral Data for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3410, 3325Medium, SharpN-H Asymmetric & Symmetric Stretch (Primary Aromatic Amine)
3050MediumC-H Aromatic Stretch
2920WeakC-H Aliphatic Stretch (CH₂, CH₃)
1665StrongC=O Amide Stretch (Pyrazolone Ring)
1610, 1515StrongC=C Aromatic Ring Stretch
1260StrongC-N Aromatic Amine Stretch

Interpretation:

  • The two distinct peaks above 3300 cm⁻¹ are a classic signature of a primary amine (-NH₂) group.[4]

  • A very strong absorption at 1665 cm⁻¹ is characteristic of a carbonyl group, and its position is consistent with a five-membered lactam (amide in a ring) like a pyrazolone.[4][21]

  • Absorptions for aromatic C-H and C=C stretching confirm the presence of the benzene ring.[22]

  • The weaker C-H stretch below 3000 cm⁻¹ points to the aliphatic methyl and methylene groups.[22]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45d, J = 8.8 Hz2HAromatic H (ortho to -N(pyrazolone))
6.68d, J = 8.8 Hz2HAromatic H (ortho to -NH₂)
5.15s (broad)2H-NH₂ (Amine Protons)
3.35s2H-CH₂- (Pyrazolone Ring)
2.10s3H-CH₃ (Methyl Group)

Interpretation:

  • Aromatic Region: The two doublets at 7.45 and 6.68 ppm, each integrating to 2H, form a classic AA'BB' pattern indicative of a para-disubstituted benzene ring.[23] The downfield shift of the 7.45 ppm doublet is due to the electron-withdrawing effect of the pyrazolone nitrogen, while the upfield shift of the 6.68 ppm doublet is caused by the electron-donating effect of the -NH₂ group.[24][25]

  • Exchangeable Protons: The broad singlet at 5.15 ppm is characteristic of amine protons. This peak would disappear upon adding a drop of D₂O to the NMR tube, a key confirmatory test.

  • Aliphatic Region: The singlets at 3.35 ppm (2H) and 2.10 ppm (3H) are cleanly assigned to the methylene and methyl protons, respectively. Their singlet nature indicates no adjacent protons, which is consistent with the proposed structure.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
171.5C=O (Pyrazolone Carbonyl)
155.8C=N carbon in pyrazolone ring
145.2Aromatic C (attached to -NH₂)
129.0Aromatic C (attached to -N(pyrazolone))
121.8Aromatic CH (ortho to -N(pyrazolone))
114.1Aromatic CH (ortho to -NH₂)
42.6-CH₂- (Pyrazolone Ring)
13.8-CH₃ (Methyl Group)

Interpretation:

  • The signal at 171.5 ppm is definitively in the range for an amide carbonyl carbon.[16]

  • Four distinct signals in the aromatic region (114-146 ppm) confirm the para-disubstituted pattern (due to symmetry, only four of the six carbons are unique).

  • The aliphatic carbons for the methylene and methyl groups appear at 42.6 and 13.8 ppm, respectively, in the expected upfield region.[18]

The Cross-Validation System: Connecting the Data

This is the most critical part of the analysis, where we demonstrate how the data from each technique corroborates the others, forming a self-validating loop.

G cluster_0 FTIR Evidence (Functional Groups) cluster_1 NMR Evidence (Specific Nuclei) cluster_2 Structural Conclusion ftir_nh2 N-H Stretch (3410, 3325 cm⁻¹) nmr_nh2 ¹H: δ 5.15 (s, 2H) Broad, D₂O Exchangeable ftir_nh2->nmr_nh2 corroborates ftir_co C=O Stretch (1665 cm⁻¹) nmr_co ¹³C: δ 171.5 (Carbonyl Carbon) ftir_co->nmr_co corroborates ftir_arom Aromatic C=C/C-H (1610, 1515, 3050 cm⁻¹) nmr_arom ¹H: δ 7.45 (d), 6.68 (d) ¹³C: δ 114-146 (4 signals) ftir_arom->nmr_arom corroborates ftir_aliph Aliphatic C-H (2920 cm⁻¹) nmr_aliph ¹H: δ 3.35 (s, 2H), 2.10 (s, 3H) ¹³C: δ 42.6, 13.8 ftir_aliph->nmr_aliph corroborates conclusion_nh2 Confirmed: Primary Aromatic Amine nmr_nh2->conclusion_nh2 proves conclusion_co Confirmed: Pyrazolone Carbonyl nmr_co->conclusion_co proves conclusion_arom Confirmed: p-Disubstituted Aromatic Ring nmr_arom->conclusion_arom proves conclusion_aliph Confirmed: CH₂ and CH₃ Groups nmr_aliph->conclusion_aliph proves

Figure 2: Cross-validation workflow. This diagram illustrates the logical flow from initial FTIR functional group identification to specific confirmation by NMR, leading to a high-confidence structural assignment.

  • The Aromatic Amine: The two N-H stretching bands in the FTIR are unequivocally linked to the broad, 2H singlet at 5.15 ppm in the ¹H NMR, which is characteristic of an -NH₂ group.

  • The Pyrazolone Carbonyl: The intense C=O stretch at 1665 cm⁻¹ in the FTIR spectrum directly corresponds to the ¹³C NMR signal at 171.5 ppm. The absence of a proton signal in the aldehyde region (~9-10 ppm) of the ¹H NMR spectrum further solidifies its assignment as part of a non-aldehyde carbonyl, such as an amide.

  • The Aromatic System: The C=C and C-H aromatic stretches in the FTIR are consistent with the presence of a benzene ring. The ¹H and ¹³C NMR data refine this assignment, proving the para-substitution pattern through the characteristic two-doublet system and four-carbon signal set.

  • The Aliphatic Groups: The weak aliphatic C-H stretch in the FTIR is resolved with precision by NMR, which not only confirms the presence of CH₂ and CH₃ groups but also quantifies them (2H and 3H, respectively) and confirms their isolation from other protons (as they are singlets).

Conclusion

References

  • Department of Chemistry and Biochemistry, N. I. U. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Rial, L. P. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, N. I. U. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Unknown. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Mestrelab Research. (2024, February 22). NMR Spectroscopy: Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Retrieved from [Link]

  • Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, N. I. U. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

  • Unknown. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Unknown. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (2016, June 27). How to prepare sample to submit NMR structure elucidation? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Trade Science Inc. (2017, April 25). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Harvard University. (2012, August 22). CNS STANDARD OPERATING PROCEDURE 130 MET-7, KBr Press. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • MDPI. (n.d.). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • SciSpace. (2018, May 14). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of the Cross-Validation Method to the Calibration Functions in the Validation Process of an Indirect Analysis Method: Determination of Organic Compounds in Water by UV-Visible Spectrophotometry. Retrieved from [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Retrieved from [Link]

  • Unknown. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

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Validation

Evaluating Reproducibility of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Synthesis Routes: A Senior Application Scientist’s Guide

Introduction 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a substituted pyrazolone derivative of significant interest in medicinal chemistry and materials science.[1] As a key intermediate, its efficient an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a substituted pyrazolone derivative of significant interest in medicinal chemistry and materials science.[1] As a key intermediate, its efficient and reproducible synthesis is paramount for downstream applications, including drug development and the creation of novel chemical entities. The pyrazolone core is a privileged scaffold found in numerous pharmaceuticals, valued for its diverse biological activities.[2][3][4]

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule. Moving beyond a simple recitation of steps, we will dissect the mechanistic rationale behind each protocol, evaluate critical parameters that govern reproducibility, and offer field-proven insights to ensure consistent, high-quality outcomes. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and optimizing a synthesis strategy that aligns with their specific goals for yield, purity, and scalability.

Part 1: The Predominant Synthetic Pathway: The Knorr Pyrazole Synthesis

The most direct and widely adopted method for synthesizing N-aryl pyrazolones is the Knorr pyrazole synthesis.[5][6] This classic condensation reaction is valued for its operational simplicity and use of readily available starting materials.[7] The synthesis of the target molecule is analogous to that of the well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), involving the condensation of an arylhydrazine with a β-ketoester.[6][8]

Mechanistic Underpinnings & Regioselectivity

The reaction proceeds through a well-established mechanism involving two key stages: hydrazone formation and intramolecular cyclization.

  • Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the terminal nitrogen atom of 4-hydrazinylaniline on the more electrophilic ketone carbonyl of ethyl acetoacetate. This step is highly regioselective due to the greater reactivity of the ketone compared to the ester moiety.[5][6]

  • Dehydration: The resulting carbinolamine intermediate rapidly dehydrates to form a stable hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl. This cyclization step is the core of the pyrazolone ring formation.

  • Elimination: The final step involves the elimination of an ethanol molecule to yield the aromatic pyrazolone ring.[6]

The inherent acidity of the methylene protons and the basicity of the N-2 nitrogen atom give the final product amphoteric properties, a key consideration during workup and purification.[5]

Experimental Workflow: Knorr Synthesis

The following diagram illustrates the logical flow of the direct condensation synthesis.

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 4-Hydrazinylaniline P1 Condensation Reaction (Solvent: Ethanol, Reflux) R1->P1 R2 Ethyl Acetoacetate R2->P1 P2 Cooling & Precipitation (Induce Crystallization) P1->P2 Reaction Completion P3 Isolation (Vacuum Filtration) P2->P3 O1 Crude Product P3->O1 P4 Purification (Recrystallization) O2 Pure 2-(4-Aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one P4->O2 O1->P4

Caption: Workflow for the one-step Knorr synthesis of the target pyrazolone.

Detailed Laboratory Protocol

This protocol is a self-validating system; adherence to these steps and checkpoints is critical for reproducibility.

Materials:

  • 4-Hydrazinylaniline hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate (or other suitable base)

  • Ethanol (95% or absolute)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-hydrazinylaniline hydrochloride (10 mmol) and sodium acetate (10 mmol) in 30 mL of 95% ethanol. The sodium acetate acts as a base to free the hydrazine from its hydrochloride salt. Stir the mixture for 15 minutes at room temperature.

  • Addition: To the stirring solution, add ethyl acetoacetate (10 mmol) dropwise using a syringe or dropping funnel. An initial exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Crystallization: Upon completion, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may begin to form. To maximize recovery, cool the flask further in an ice-water bath for 30-60 minutes.

  • Isolation of Crude Product: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.[6] Air-dry the crude product.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization using a minimal amount of hot 95% ethanol.[7][8] Dissolve the solid completely, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of fine crystals.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly in a desiccator or vacuum oven.

Trustworthiness & Reproducibility Analysis

While straightforward, the Knorr synthesis has critical variables that must be controlled to ensure reproducibility.

  • pH Control: The nucleophilicity of the hydrazine is pH-dependent. Starting with the hydrochloride salt requires a base to generate the free hydrazine. Insufficient base will result in a slow or incomplete reaction. Conversely, strongly basic conditions can promote side reactions. Some optimized procedures for analogous compounds specify adjusting the initial solution pH to around 6.0.[9]

  • Temperature and Reaction Time: While reflux conditions are standard, prolonged heating can lead to the formation of degradation products and impurities, complicating purification.[8] Consistent monitoring by TLC is essential to avoid over-running the reaction. Conventional methods can suffer from long reaction times and the formation of by-products.[10]

  • Purity of Starting Materials: The purity of 4-hydrazinylaniline is crucial. Oxidized or degraded starting material is a primary source of colored impurities in the final product.

  • Purification Efficacy: Recrystallization is the most critical step for achieving high purity. However, it is also a source of significant yield loss if not performed correctly. Using the absolute minimum volume of hot solvent is key to maximizing recovery.[7][8] The development of continuous flow processes for Edaravone synthesis highlights the industry's need to overcome batch-to-batch variability and impurity issues common in conventional flask methods.[8]

Part 2: Alternative Strategy: A Two-Step Nitro-Reduction Approach

An alternative route involves using a protected precursor, 4-nitrophenylhydrazine, and performing a reduction in the final step. This strategy is designed to enhance reproducibility by preventing side reactions associated with the free amino group of 4-hydrazinylaniline during the initial condensation.

Rationale and Causality

The free primary amine in 4-hydrazinylaniline is a nucleophile and can potentially compete in side reactions under heating, leading to dimerization or other undesirable by-products. By masking this functionality as a nitro group, the initial Knorr condensation can proceed more cleanly, forming 5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one . The robust nitro group is then selectively reduced in a separate, high-yielding step to afford the final product. This de-risks the most complex reaction (the condensation/cyclization) from potential complications.

Experimental Workflow: Nitro-Reduction

This two-step approach introduces a reduction step but can offer a cleaner, more predictable outcome.

G cluster_step1 Step 1: Knorr Condensation cluster_step2 Step 2: Nitro Group Reduction cluster_output Output R1 4-Nitrophenylhydrazine P1 Condensation Reaction (Ethanol, Reflux) R1->P1 R2 Ethyl Acetoacetate R2->P1 O1 Nitro-Pyrazolone Intermediate P1->O1 P2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) O1->P2 Isolated Intermediate P3 Workup & Purification P2->P3 O2 Pure 2-(4-Aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one P3->O2

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Comparative

A Comparative Guide to the Tautomeric Ratios of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Abstract This guide provides a comprehensive comparative analysis of the tautomeric equilibrium of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. While direct experimental data for this specific molecule is lim...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of the tautomeric equilibrium of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related structural analogs, primarily the widely studied drug Edaravone (1-phenyl-3-methyl-5-pyrazolone), to predict its behavior. We delve into the structural and environmental factors that govern the tautomeric ratios, including solvent polarity and substituent effects. This guide offers detailed experimental and computational protocols, enabling researchers to quantitatively assess the tautomeric landscape of this and similar pyrazolone derivatives, a critical consideration in drug design and development due to the profound impact of tautomerism on a molecule's physicochemical and biological properties.

Introduction: The Dynamic World of Pyrazolone Tautomerism

Pyrazolones are a class of heterocyclic compounds that form the structural core of many pharmaceuticals and dyes.[1] A key feature of their chemistry is prototropic tautomerism, a phenomenon where the molecule exists as a mixture of readily interconvertible structural isomers that differ in the position of a proton.[2][3] For a 1,3-disubstituted-5-pyrazolone like 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, three primary tautomeric forms are in equilibrium: the CH (keto), OH (enol), and NH (imine) forms.

The relative population of these tautomers, or the tautomeric ratio, is not fixed. It is a dynamic equilibrium exquisitely sensitive to the molecule's environment, including solvent, pH, and temperature.[4][5] Furthermore, the electronic nature of substituents on the pyrazolone core can significantly shift this equilibrium.[6] Understanding and controlling this tautomeric balance is paramount in medicinal chemistry, as different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic profiles.[7]

This guide uses the well-documented tautomeric behavior of Edaravone, a neuroprotective drug, as a primary comparative model to elucidate the probable tautomeric landscape of its 4-amino analog.[1][8] We will explore the methodologies used to quantify these ratios and discuss the anticipated influence of the electron-donating 4-amino group on the phenyl ring.

The Tautomeric Forms: A Structural Overview

The tautomeric equilibrium for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves three key structures. The interconversion between these forms is a rapid proton transfer process.

Tautomers CH CH-form (Keto) 2-(4-Aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one OH OH-form (Enol) 2-(4-Aminophenyl)-5-methyl- 1H-pyrazol-3-ol CH->OH Keto-Enol Tautomerism NH NH-form (Imine) 4-(5-Methyl-3-oxo-2,3-dihydro- 1H-pyrazol-2-yl)aniline CH->NH Amide-Iminic Acid Tautomerism Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Analysis Integrate Signals & Calculate Ratios NMR->Analysis UVVis UV-Vis Spectroscopy Solvent Prepare Samples in Various Solvents (e.g., CDCl₃, DMSO-d₆) Solvent->NMR Solvent->UVVis Result Comparative Analysis of Tautomeric Ratios Analysis->Result DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) PCM Incorporate Solvent Model (e.g., PCM) DFT->PCM Energy Calculate Relative Gibbs Free Energies (ΔG) PCM->Energy Energy->Result

Figure 2: A validated workflow for the comprehensive analysis of pyrazolone tautomerism.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for determining tautomeric ratios in solution. [6][9][10]The slow rate of proton exchange on the NMR timescale, especially at lower temperatures, allows for the observation and quantification of signals from individual tautomers. [11] Objective: To quantitatively determine the tautomeric ratio of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in different deuterated solvents.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • Pay close attention to the chemical shifts and integration of signals characteristic of each tautomer. Key diagnostic protons are the CH₂ protons of the CH-form, the vinyl CH proton of the OH-form, and the exchangeable OH and NH protons.

    • Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals.

  • Signal Assignment:

    • CH-form: Expect a singlet for the C4-methylene protons (CH₂), typically around 3.4 ppm in CDCl₃. [12] * OH-form: Expect a singlet for the C4-vinyl proton (CH), typically around 5.4-5.9 ppm. [13]A broad singlet for the OH proton will also be present at a higher chemical shift (e.g., >10 ppm).

    • NH-form: This form lacks a proton at C4, so its identification often relies on the unique chemical shifts of the methyl and aromatic protons, and potentially the NH proton signal.

  • Quantification:

    • Carefully integrate the non-exchangeable, well-resolved signals corresponding to each tautomer (e.g., the C4-H signals for the CH and OH forms).

    • Calculate the molar ratio by comparing the integral values. For example: % OH-form = [Integral(OH vinyl H) / (Integral(OH vinyl H) + Integral(CH methylene H)/2)] * 100.

  • (Optional) Variable Temperature (VT) NMR: If signals are broad or coalesced, acquiring spectra at lower temperatures can slow the tautomeric exchange, leading to sharper, resolved signals for each form. [14]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into the intrinsic stability of tautomers and helps rationalize experimental findings. [4][8] Objective: To calculate the relative thermodynamic stabilities of the CH, OH, and NH tautomers in the gas phase and in solution.

Step-by-Step Protocol:

  • Structure Building: Build the 3D structures of the CH, OH, and NH tautomers of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one using molecular modeling software.

  • Geometry Optimization & Frequency Calculation:

    • Perform full geometry optimization and frequency calculations for each tautomer using a reliable DFT method, such as B3LYP with a 6-311++G(d,p) basis set. [8][15] * Confirm that the optimizations have converged to true energy minima by ensuring there are no imaginary frequencies.

  • Solvent Modeling:

    • To simulate solution-phase behavior, repeat the optimizations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). [4][16]Specify the solvent of interest (e.g., chloroform, DMSO).

  • Energy Analysis:

    • Extract the Gibbs free energies (G) from the output files for each tautomer in the gas phase and in each solvent.

    • Calculate the relative energy (ΔG) of the OH and NH forms with respect to the most stable tautomer (usually the CH form in the gas phase). [4]5. Data Interpretation: The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant in the equilibrium mixture. These theoretical energy differences can be correlated with the experimentally determined population ratios.

Tautomer of Edaravone AnalogRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water (PCM)Reference
CH-form 0.00 (Most Stable)0.00 (Most Stable)[4][8]
NH-form +7.84Stabilized, but less than CH[4]
OH-form +10.35Stabilized, but less than CH[4]

Table 2. Representative DFT (B3LYP/6-31G*) calculated relative energies for the tautomers of Edaravone. Note how the relative stabilities can change with the computational model and solvent.

Conclusion and Future Outlook

The tautomeric behavior of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be effectively predicted through a comparative analysis with its close structural analog, Edaravone. It is anticipated that, like Edaravone, its tautomeric equilibrium will be highly sensitive to solvent polarity, with the CH-form dominating in non-polar media and the OH/NH forms becoming significant in polar environments. The presence of the electron-donating 4-amino group is hypothesized to further favor the NH and OH tautomers in polar solvents compared to the unsubstituted analog.

For researchers and drug development professionals working with this molecule, a definitive characterization of its tautomeric ratios under physiologically relevant conditions is essential. The NMR and DFT protocols detailed in this guide provide a robust framework for achieving this. Such studies are not merely academic; they are a critical step in understanding the structure-activity relationship, optimizing formulation, and ultimately ensuring the efficacy and safety of new therapeutic agents based on the pyrazolone scaffold.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]

  • DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone - Indian Academy of Sciences. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Request PDF - ResearchGate. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed. Available at: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available at: [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - ResearchGate. Available at: [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one - MDPI. Available at: [Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis - ResearchGate. Available at: [Link]

  • Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones? - ResearchGate. Available at: [Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament. Available at: [Link]

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES. Available at: [Link]

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - MDPI. Available at: [Link]

  • The use of NMR spectroscopy to study tautomerism - ScienceDirect. Available at: [Link]

  • Synthesis, Copper Chelation, and Free Radical Scavenging Ability of Edaravone: An Undergraduate Medicinal Chemistry Laboratory Experiment | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed. Available at: [Link]

  • Tautomeric forms of 1-phenyl-3-substituted-5-pyrazolone. - ResearchGate. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

  • Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+ - R Discovery. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

As researchers and scientists, our commitment extends beyond discovery to ensuring that our work is conducted with the highest standards of safety and environmental stewardship. The proper disposal of chemical reagents i...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment extends beyond discovery to ensuring that our work is conducted with the highest standards of safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, a pyrazolone derivative. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure compliance and protect both laboratory personnel and the environment.

The foundational principle for disposing of this and similar chemical compounds is to always treat it as hazardous waste .[1][2] Laboratory personnel should presume that all waste chemical solids and liquids are hazardous unless specifically confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[1] Disposal into sanitary sewers or regular trash is strictly prohibited.[1][3]

Hazard Assessment and Waste Characterization

While a specific Safety Data Sheet (SDS) for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one may not always be readily accessible, a robust safety assessment can be conducted by examining data from structurally analogous pyrazole and pyrazolone compounds. This approach allows us to anticipate potential hazards and formulate a disposal plan that is both cautious and scientifically sound. Based on available data, compounds in this family often exhibit acute oral toxicity, skin irritation, and serious eye irritation.[4][5][6]

This profile requires that the compound be managed as hazardous waste, in compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[3][7]

Table 1: Summary of Hazards for Structurally Related Pyrazolone Compounds

Compound NameCAS NumberKey Hazard Statements (GHS)Source (Citation)
1-Phenyl-3-methyl-5-pyrazolone89-25-8H302: Harmful if swallowed.H319: Causes serious eye irritation.[4]
3-Methyl-1-phenyl-2-pyrazolin-5-one89-25-8H302: Harmful if swallowed.[5]
Pyrazole288-13-1H302: Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H372: Causes damage to organs through prolonged or repeated exposure.
5-Amino-3-methyl-1-phenylpyrazole1131-18-6H315: Causes skin irritation.H319: Causes serious eye irritation.[6]
3-Amino-5-methylpyrazole31230-17-8H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]

The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to ensure that 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is managed safely from the moment it is declared waste to its final disposal. This process is designed to comply with EPA and OSHA standards.

G A Step 1: Waste Generation & PPE Assessment B Step 2: Segregate as Hazardous Solid Chemical Waste A->B C Step 3: Select Compatible, Sealable Container B->C D Step 4: Affix Hazardous Waste Label - Full Chemical Name - Hazard Warnings - Accumulation Start Date C->D E Step 5: Store in Designated Satellite Accumulation Area - Under Generator's Control - In Secondary Containment D->E F Step 6: Container Full (or >12 months) E->F G Step 7: Submit Waste Pickup Request to EHS F->G H Step 8: Professional Disposal via Licensed Facility (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

Detailed Methodologies:

Step 1: Personal Protective Equipment (PPE) and Preparation Before handling the waste material, ensure you are wearing appropriate PPE. The causality here is direct hazard avoidance. Based on the potential hazards of skin and eye irritation, the minimum required PPE includes:

  • Standard laboratory coat

  • Nitrile gloves

  • Chemical safety goggles or a face shield[2]

Step 2: Waste Segregation at the Point of Generation Do not mix 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one waste with other waste streams unless explicitly permitted by your institution's EHS department.[2][9]

  • Solid Waste: Collect unused, expired, or contaminated solid material in a designated hazardous waste container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads used for cleaning, must be placed in the same solid waste container.[2]

Causality: Segregation prevents potentially dangerous chemical reactions between incompatible substances and simplifies the waste profiling process for the disposal facility, which is a key EPA requirement.[10]

Step 3: Proper Containerization Place the waste into a container that is in good condition, chemically compatible with the pyrazolone derivative, and has a secure, leak-proof closure.[3][10]

  • Why? A proper container is the primary barrier to prevent a release into the environment. The container must remain closed at all times except when actively adding waste to prevent the release of vapors and to avoid spills.[9][10]

Step 4: Accurate and Complete Labeling The waste container must be clearly and legibly labeled with the words "HAZARDOUS WASTE".[9][10] The label must also include:

  • The full chemical name: "2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one" (no abbreviations or formulas).[10]

  • The approximate quantity or percentage of the contents.[10]

  • The date the container was filled or first had waste added (accumulation start date).

Trustworthiness: Accurate labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone who will handle the container, from lab colleagues to EHS personnel and disposal technicians.

Step 5: Secure Interim Storage (Satellite Accumulation Area) Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[10] This area must be:

  • At or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11]

  • Segregated from incompatible materials (e.g., strong oxidizing agents).[7][9]

  • Preferably within a secondary containment system (e.g., a tray or bin) to contain any potential leaks.[9]

Laboratories must not store more than 55 gallons of hazardous waste at one time.[1][11]

Step 6: Arranging for Final Disposal Once the waste container is 90-95% full, or as you approach the storage time limit (typically 6-12 months in academic labs), submit a hazardous waste pickup request to your institution's EHS office.[1][10][11]

  • Why? The ultimate disposal must be handled by a licensed professional waste disposal company and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][12] High-temperature incineration is a common and effective disposal method for organic chemical waste.[2]

Management of Spills and Empty Containers

Spill Response Should a spill occur, it must be managed immediately and the resulting cleanup materials disposed of as hazardous waste.

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7]

  • Clean the spill area thoroughly.

Empty Container Decontamination Empty containers that held 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one must be properly decontaminated before being disposed of as regular trash.

  • Thoroughly empty all contents from the container. If any solid residue remains that cannot be removed, the container itself must be disposed of as hazardous waste.[9]

  • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.

  • The first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for sewer disposal, but you must consult your local EHS guidelines.[1]

  • Once triple-rinsed and air-dried, deface or remove all chemical labels before placing the container in the appropriate recycling or trash receptacle.[1]

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • NextSDS. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Safety Data Sheet. (2024, November 4). 110110 - 1-Phenyl-3-methyl-5-pyrazolone.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • BASF. (2026, March 6). Safety data sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET - 3-Aminopyrazole.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Amino-5-methylpyrazole.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Enamine. (n.d.). SAFETY DATA SHEET - 1-(1H-pyrazol-3-yl)ethan-1-one.
  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

Handling

Personal protective equipment for handling 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Comprehensive Safety Protocol: Handling 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one A Senior Application Scientist's Guide to Mitigating Risk in Research and Development As researchers and scientists, our pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel or specialized chemical compounds demands a proactive and informed approach to personal protection. This guide provides an in-depth operational plan for the safe handling of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (CAS No. 6402-08-0), a member of the pyrazolone chemical class.[1][2] The procedural guidance herein is synthesized from established safety principles for related chemical structures, particularly aromatic amines and pyrazolone derivatives, to ensure a comprehensive safety margin in the absence of a dedicated safety data sheet for this specific compound.

Hazard Analysis: A Structurally-Informed Perspective

Understanding the potential hazards of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is foundational to implementing effective safety protocols. The molecule's structure contains two key functional groups that guide our risk assessment: a pyrazolone core and an aromatic amine (p-aminophenyl group).

  • Aromatic Amines: This class of compounds is recognized for presenting significant health hazards.[3] Many aromatic amines are known to be readily absorbed through the skin and can exhibit toxicity and potential carcinogenicity.[3][4] Therefore, dermal contact is a critical exposure route to mitigate.

  • Pyrazolone Derivatives: Safety data for analogous pyrazolone compounds highlight several potential risks. For instance, 1-Phenyl-3-methyl-5-pyrazolone is classified as harmful if swallowed and a cause of serious eye irritation.[5] Another derivative is noted to cause skin irritation and may lead to respiratory irritation.[6] A more hazardous analogue is toxic in contact with the skin, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[7]

Given these characteristics of its constituent parts, we must handle 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one with the assumption that it may be harmful if swallowed, toxic upon skin contact, and a severe eye and skin irritant. Inhalation of the powdered form should also be avoided to prevent respiratory irritation.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, and ocular contact.[4] The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical safety goggles and full-face shieldPermeation-resistant nitrile or neoprene gloves (minimum 4 mil thickness), double-glovedFully-buttoned laboratory coat, disposable sleevesRequired. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessment.[8]
Solution Preparation/Handling Chemical safety gogglesPermeation-resistant nitrile or neoprene gloves (minimum 4 mil thickness)Fully-buttoned laboratory coatNot required if performed within a certified chemical fume hood.
Spill Cleanup & Waste Disposal Chemical safety goggles and full-face shieldHeavy-duty, permeation-resistant gloves (e.g., butyl rubber) over standard nitrile glovesChemical-resistant apron over a laboratory coatRequired. Use an air-purifying respirator with combination organic vapor and particulate cartridges.[8]

Causality Behind PPE Selection:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles.[5][7] A full-face shield is added during solid transfers and spill cleanup as an additional barrier against splashes and airborne particles.

  • Hand Protection: Aromatic amines can be absorbed through the skin.[3] Therefore, permeation-resistant gloves are non-negotiable. Double-gloving when handling the solid provides an extra layer of protection against contamination during glove removal.

  • Body Protection: A standard lab coat protects against incidental contact. For larger-scale operations or spill response, a chemical-resistant apron provides a necessary barrier against significant splashes.

  • Respiratory Protection: The fine, powdered nature of many research chemicals presents an inhalation hazard. All initial handling of the solid compound must be performed with respiratory protection or within a containment system like a glove box. All subsequent handling must occur within a certified chemical fume hood to control vapor and aerosol exposure.[3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the safe handling of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, with access restricted to authorized personnel.

  • Ventilation: All manipulations, including weighing, transfers, and solution preparation, must be performed inside a properly functioning chemical fume hood.[3]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Spill Kit: A dedicated spill kit containing absorbent materials, waste bags, and the appropriate PPE for cleanup must be readily available.[3]

Safe Handling Workflow

The following diagram outlines the core workflow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area verify_hood 2. Verify Fume Hood Certification & Flow prep_area->verify_hood gather_ppe 3. Gather All Required PPE verify_hood->gather_ppe prep_spill 4. Prepare Spill Kit & Waste Containers gather_ppe->prep_spill don_ppe 5. Don PPE (See Donning Diagram) prep_spill->don_ppe weigh 6. Weigh/Transfer Solid (Use appropriate respiratory protection) don_ppe->weigh dissolve 7. Prepare Solution (Add solid to solvent slowly) weigh->dissolve experiment 8. Perform Experiment dissolve->experiment decon 9. Decontaminate Surfaces & Glassware experiment->decon dispose 10. Segregate & Dispose of Hazardous Waste decon->dispose doff_ppe 11. Doff PPE (See Doffing Diagram) dispose->doff_ppe wash 12. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.

PPE Donning and Doffing Sequence

Cross-contamination is a significant risk, often occurring during the removal of PPE. Following a strict sequence is mandatory.

PPE_Sequence don1 1. Lab Coat don2 2. Respirator don3 3. Goggles don4 4. Face Shield don5 5. Outer Gloves doff1 1. Outer Gloves doff2 2. Face Shield doff3 3. Lab Coat doff4 4. Goggles doff5 5. Respirator doff6 6. Inner Gloves

Caption: Recommended PPE Donning and Doffing Sequence.

Disposal Plan: Environmental Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials that have come into direct contact with 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one are considered hazardous waste. This includes:

    • Disposable PPE (gloves, sleeves, etc.)

    • Contaminated weighing paper, pipette tips, and absorbent pads.

    • Empty stock containers.

    • Solutions containing the compound.

  • Containment: Solid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container. Liquid waste must be collected in a compatible, sealed, and labeled waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5] Do not pour any material down the drain.[6]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a self-validating system of safety. This proactive approach not only protects researchers but also ensures the integrity of your work, fostering a culture where scientific advancement and personal safety are inextricably linked.

References

  • NextSDS. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Retrieved from [Link]

  • Lab Alley. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Reactant of Route 2
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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